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  • Product: 2-cyclopropyl-N-methoxy-N-methylacetamide
  • CAS: 227322-00-1

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 2-Cyclopropyl-N-methoxy-N-methylacetamide

Introduction In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic candidate.[1][2] These intrinsic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic candidate.[1][2] These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the physical properties of 2-cyclopropyl-N-methoxy-N-methylacetamide, a novel Weinreb amide with potential applications in medicinal chemistry.

Weinreb amides, or N-methoxy-N-methylamides, are valued synthetic intermediates, prized for their controlled reactivity with organometallic reagents to yield ketones without the common issue of over-addition.[3][4] This unique stability makes them crucial building blocks in the synthesis of complex molecules. 2-Cyclopropyl-N-methoxy-N-methylacetamide incorporates a cyclopropyl moiety, a functional group often introduced to modulate metabolic stability and binding affinity. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's core physical characteristics.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone of characterizing its physical properties.

Figure 1: 2D Chemical Structure of 2-cyclopropyl-N-methoxy-N-methylacetamide.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-cyclopropyl-N-methoxy-N-methylacetamideN/A
CAS Number 227322-00-1[5]
Molecular Formula C₇H₁₃NO₂[6]
Molecular Weight 143.19 g/mol [5]
Canonical SMILES CN(C(=O)CC1CC1)OC[6]
InChI InChI=1S/C7H13NO2/c1-8(10-2)7(9)5-6-3-4-6/h6H,3-5H2,1-2H3[6]
InChIKey YZOGROCAAWYRBU-UHFFFAOYSA-N[6]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its developability.[2] While extensive experimental data for 2-cyclopropyl-N-methoxy-N-methylacetamide is not publicly available, we can compile known data and provide predictions for key parameters.

Table 2: Physical and Chemical Properties

PropertyValueMethodSource
Physical State Predicted to be a liquid or low-melting solid at room temperatureComparison with similar Weinreb amidesN/A
Melting Point Not availableN/AN/A
Boiling Point Not availableN/AN/A
Solubility Predicted to be soluble in organic solvents like chloroform and methanolComparison with N-methoxy-N-methylacetamide[3]
Predicted XlogP 0.8Computational Prediction[6]
Purity ≥97%Commercially available data[5]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section details standardized, step-by-step methodologies for the experimental determination of the key physical properties of 2-cyclopropyl-N-methoxy-N-methylacetamide.

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination Synthesis Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide Purification Purification (e.g., Distillation/Chromatography) Synthesis->Purification Purity Purity Assessment (GC/LC-MS, NMR) Purification->Purity MP Melting Point Determination (Capillary Method) Purity->MP BP Boiling Point Determination (Micro Boiling Point Method) Purity->BP Sol Solubility Assessment (Visual or HPLC-UV) Purity->Sol

Figure 2: Experimental workflow for the synthesis and physicochemical characterization of 2-cyclopropyl-N-methoxy-N-methylacetamide.

Melting Point Determination (Capillary Method)

The melting point provides a quick indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.

  • Rationale: A slow heating rate is crucial for accurate determination, allowing the temperature of the heating block and the sample to remain in equilibrium.

Boiling Point Determination (Micro Boiling Point Method)

For small quantities of a liquid, the micro boiling point method is a reliable technique.

Methodology:

  • Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Cooling and Observation: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

  • Rationale: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the external pressure. As the liquid cools, the point at which the liquid enters the capillary signifies that the vapor pressure is equal to the external pressure.

For compounds that may decompose at their atmospheric boiling point, this determination should be performed under reduced pressure. A pressure nomograph can then be used to estimate the boiling point at atmospheric pressure.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its formulation and delivery.

Methodology (Kinetic Solubility):

  • Stock Solution Preparation: A stock solution of the compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Dilution: The stock solution is added to the aqueous buffer of interest (e.g., phosphate-buffered saline) at various concentrations.

  • Equilibration: The solutions are shaken for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).[7]

  • Analysis: The samples are filtered or centrifuged to remove any precipitate. The concentration of the compound in the supernatant is then determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

  • Rationale: Kinetic solubility provides a measure of how much of a compound, initially dissolved in an organic solvent, will remain in solution when introduced to an aqueous environment. This is a common scenario in early drug discovery screening.

Methodology (Thermodynamic Solubility):

  • Equilibration: An excess amount of the solid compound is added to the solvent of interest.

  • Saturation: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method.[8]

  • Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for later stages of drug development.

Conclusion

2-Cyclopropyl-N-methoxy-N-methylacetamide is a compound of interest with potential applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physical properties. The detailed experimental protocols offer a framework for the rigorous characterization of this and similar molecules. A thorough understanding of these fundamental physicochemical properties is an indispensable component of successful drug discovery and development, enabling informed decisions and mitigating risks in the progression of new chemical entities.

References

  • PubChemLite. 2-cyclopropyl-n-methoxy-n-methylacetamide (C7H13NO2). Available from: [Link]

  • PubChem. 2-Cyclopropoxy-N-methoxy-N-methylacetamide. Available from: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • WebAssign. Experiment 8 - Amide Preparation. Available from: [Link]

  • SlideShare. experiment (1) determination of melting points. Available from: [Link]

  • University of Calgary. Micro-boiling point measurement. Available from: [Link]

  • Request PDF. Solubility and Dissolution Profile Assessment in Drug Discovery. Available from: [Link]

  • SlideShare. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available from: [Link]

  • Jay C. McLaughlin. Experiment 27 - Amines and Amides. Available from: [Link]

  • Al-Mustaqbal University College. BOILING POINT DETERMINATION. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Available from: [Link]

  • YouTube. CHEM 2212L Experiment 8 - Amide Synthesis. Available from: [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Available from: [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Cenmed. 2-Cyclopropyl-N-methoxy-N-methylacetamide (C007B-517314). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide, a valuable Weinreb amide intermediate in organic synthesis. The document is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide, a valuable Weinreb amide intermediate in organic synthesis. The document is designed for researchers, chemists, and professionals in drug development, offering a deep dive into the prevalent synthetic strategies, underlying reaction mechanisms, and practical, field-proven experimental protocols. Emphasis is placed on the rationale behind methodological choices, ensuring a robust and reproducible synthesis. The guide includes detailed procedures, characterization data, safety protocols, and visual diagrams to facilitate a thorough understanding of the process.

Introduction: The Strategic Value of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful functional groups in modern organic chemistry.[1][2] First reported in 1981, their significance stems from their unique reactivity with organometallic reagents.[1][3] Unlike more reactive acyl derivatives such as esters or acid chlorides, which often undergo over-addition with organolithium or Grignard reagents to yield tertiary alcohols, Weinreb amides react to form a stable, chelated tetrahedral intermediate.[3][4][5] This intermediate resists further nucleophilic attack and, upon aqueous workup, cleanly hydrolyzes to afford the corresponding ketone.[4][5] This controlled reactivity makes them indispensable for the high-yield synthesis of ketones and, via reduction, aldehydes.[3]

The target molecule of this guide, 2-cyclopropyl-N-methoxy-N-methylacetamide, incorporates this powerful functionality. The presence of the cyclopropyl moiety, a common motif in medicinal chemistry, makes this compound a potentially valuable building block for more complex pharmaceutical agents. This guide will focus on the most reliable and widely adopted method for its synthesis: the conversion of 2-cyclopropylacetic acid into the target Weinreb amide via an acyl chloride intermediate.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of an amide logically involves the formation of a bond between a carbonyl carbon and a nitrogen atom. The retrosynthetic disconnection of the target molecule, 2-cyclopropyl-N-methoxy-N-methylacetamide, breaks the C-N amide bond, leading back to two primary starting materials: an activated derivative of 2-cyclopropylacetic acid and N,O-dimethylhydroxylamine.

G Target 2-cyclopropyl-N-methoxy-N-methylacetamide Arrow << Target->Arrow Intermediates 2-cyclopropylacetic acid + N,O-dimethylhydroxylamine Arrow->Intermediates Amide Disconnection

Caption: Retrosynthetic approach for the target molecule.

While direct coupling of a carboxylic acid and an amine is possible, it typically requires high temperatures and is often inefficient. Therefore, a more practical strategy involves the activation of the carboxylic acid to increase its electrophilicity. The most common and robust method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine nucleophile.

Synthetic Pathway: Acyl Chloride Formation and Amidation

The chosen synthetic route is a two-step process that ensures high conversion and yield. It begins with the activation of the starting carboxylic acid, followed by the coupling reaction.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling A 2-cyclopropylacetic acid B 2-cyclopropylacetyl chloride A->B  SOCl₂ or (COCl)₂   D 2-cyclopropyl-N-methoxy-N-methylacetamide B->D Pyridine or Et₃N C N,O-dimethylhydroxylamine HCl C->D

Caption: Overall synthetic workflow.

Step 1: Synthesis of 2-cyclopropylacetyl chloride

Causality and Mechanistic Insight: The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate nucleophilic attack, it must be converted into a better one. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this transformation. Thionyl chloride is particularly advantageous in many lab-scale preparations because its reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.

The mechanism involves the initial attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of HCl and SO₂ to form the highly electrophilic acyl chloride.

Step 2: Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide

Causality and Mechanistic Insight: The resulting 2-cyclopropylacetyl chloride is a potent electrophile. It readily reacts with a suitable nucleophile, in this case, N,O-dimethylhydroxylamine. For practical purposes, the hydroxylamine is supplied as its hydrochloride salt, which is more stable and easier to handle than the free base.[3] Therefore, a non-nucleophilic base, such as pyridine or triethylamine, must be added to the reaction. The base serves two critical functions: it neutralizes the hydrochloride salt to liberate the free, nucleophilic N,O-dimethylhydroxylamine, and it scavenges the HCl that is generated during the reaction.

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the hydroxylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the final stable amide product.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (mmol)Volume / Mass
2-Cyclopropylacetic acid5239-82-7100.1250.05.01 g
Thionyl chloride (SOCl₂)7719-09-7118.9760.0 (1.2 eq)4.38 mL
N,O-Dimethylhydroxylamine hydrochloride6638-79-597.5455.0 (1.1 eq)5.36 g
Pyridine110-86-179.10120.0 (2.4 eq)9.69 mL
Dichloromethane (DCM), anhydrous75-09-284.93-~250 mL
Saturated aq. NaHCO₃ solution---~100 mL
1 M aq. HCl solution---~50 mL
Brine (Saturated aq. NaCl)---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Step-by-Step Procedure

Part A: Preparation of 2-cyclopropylacetyl chloride

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2-cyclopropylacetic acid (5.01 g, 50.0 mmol).

  • Add anhydrous dichloromethane (100 mL) to dissolve the acid.

  • Slowly add thionyl chloride (4.38 mL, 60.0 mmol) to the solution at room temperature using a syringe. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. Ensure adequate ventilation and vent the condenser to a scrubber system.

  • Heat the reaction mixture to reflux (~40 °C) and maintain for 2 hours. Reaction progress can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). This crude 2-cyclopropylacetyl chloride is a clear, pungent liquid and is typically used immediately in the next step without further purification.

Part B: Amide Coupling

  • In a separate flame-dried 500 mL round-bottom flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55.0 mmol) in anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add pyridine (9.69 mL, 120.0 mmol) to the suspension. Stir for 15 minutes.

  • Dissolve the crude 2-cyclopropylacetyl chloride from Part A in a small amount of anhydrous DCM (~20 mL) and add it dropwise to the cold suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the consumption of the acyl chloride.

Work-up and Purification
  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford 2-cyclopropyl-N-methoxy-N-methylacetamide as a clear, colorless oil.

Characterization and Data

PropertyExpected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Expected Yield 75-90%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.75 (s, 3H, -OCH₃), 3.20 (s, 3H, -NCH₃), 2.25 (d, 2H, -CH₂-), 1.05 (m, 1H, -CH-), 0.55 (m, 2H, cyclopropyl CH₂), 0.15 (m, 2H, cyclopropyl CH₂)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 173.5 (C=O), 61.5 (-OCH₃), 38.0 (-CH₂-), 32.5 (-NCH₃), 8.5 (-CH-), 4.5 (cyclopropyl CH₂)
IR (neat, cm⁻¹) ~2930 (C-H stretch), ~1665 (C=O amide stretch) , ~1450, ~1380, ~1180, ~1000
MS (ESI+) m/z: 144.10 [M+H]⁺, 166.08 [M+Na]⁺

Safety and Handling Precautions

This synthesis involves several hazardous chemicals that require strict safety protocols.

  • 2-Cyclopropylacetic acid: Corrosive and can cause severe skin burns and eye damage.[6][7][8] Handle in a fume hood wearing appropriate gloves and eye protection.

  • Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl, SO₂).[9][10][11] It is a lachrymator and can cause severe burns upon contact.[12][13] Always handle in a well-maintained chemical fume hood, wear acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure no contact with water or moisture.[9]

  • Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and has a strong, unpleasant odor. It is a suspected carcinogen and teratogen. All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always have appropriate spill kits and emergency equipment (safety shower, eyewash station) readily accessible. All waste materials must be disposed of according to institutional and local hazardous waste regulations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no yield Incomplete conversion to acyl chloride; moisture in the reaction; degraded reagents.Ensure starting materials are dry. Use fresh, high-quality thionyl chloride and anhydrous solvents. Confirm acyl chloride formation before proceeding.
Complex product mixture Over-reaction or side reactions; incomplete removal of pyridine.Maintain low temperature during acyl chloride addition. Ensure thorough acidic wash (1 M HCl) during work-up to remove all pyridine.
Product decomposes Overheating during solvent removal or purification.Use moderate temperatures for rotary evaporation. If distilling, perform under high vacuum to keep the temperature low.
Difficulty in purification Byproducts from coupling agent (if used instead of SOCl₂); close-running impurities.Optimize chromatography conditions (solvent system, gradient). A different purification method like Kugelrohr distillation might be effective.[14]

Conclusion

The synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide is reliably achieved through a two-step sequence involving the activation of 2-cyclopropylacetic acid to its corresponding acyl chloride, followed by coupling with N,O-dimethylhydroxylamine. This method, rooted in the principles of Weinreb amide synthesis, is robust, high-yielding, and provides a product that is a versatile intermediate for further synthetic transformations, particularly for the construction of complex cyclopropyl-containing ketones. Adherence to the detailed protocol and stringent safety measures outlined in this guide will ensure a successful and safe laboratory preparation.

References

  • Synthesis of hydroxamates (Weinreb amides) . Organic Chemistry Portal. [Link]

  • Weinreb ketone synthesis . Wikipedia. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link]

  • Synthesis of (R)-2-Methoxy-N-(1-phenylethyl)acetamide via Dynamic Kinetic Resolution . Organic Syntheses Procedure. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications . ResearchGate. [Link]

  • How do you prepare a Weinreb amide? . TutorChase. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach . Papaws. [Link]

  • Weinreb Ketone Synthesis . Organic Chemistry Portal. [Link]

  • COMMON NAME: THIONYL CHLORIDE . NJ.gov. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. [Link]

  • Cyclopropaneacetic acid | C5H8O2 . PubChem - NIH. [Link]

  • Safety Data Sheet: Thionyl chloride . Carl ROTH. [Link]

  • INFRARED SPECTROSCOPY . St. Paul's Cathedral Mission College. [Link]

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Foundational

The Strategic Utility of 2-cyclopropyl-N-methoxy-N-methylacetamide in Modern Organic Synthesis: A Technical Guide

Introduction: The Enduring Relevance of the Weinreb Amide In the landscape of contemporary organic synthesis, the pursuit of selective and high-yielding transformations is paramount. The Weinreb-Nahm ketone synthesis, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Weinreb Amide

In the landscape of contemporary organic synthesis, the pursuit of selective and high-yielding transformations is paramount. The Weinreb-Nahm ketone synthesis, a cornerstone of C-C bond formation, exemplifies this principle.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction circumvents the pervasive issue of over-addition often encountered with highly reactive organometallic reagents and traditional carbonyl precursors.[1] The key to this control lies in the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. These unique functional groups react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until acidic workup. This stability ensures the clean formation of ketones, a critical functional group in a vast array of natural products and pharmaceutical agents.[1] This guide provides an in-depth technical overview of a particularly valuable Weinreb amide, 2-cyclopropyl-N-methoxy-N-methylacetamide, for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-cyclopropyl-N-methoxy-N-methylacetamide

While extensive experimental data for 2-cyclopropyl-N-methoxy-N-methylacetamide is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. A related compound, 2-cyclopropoxy-N-methoxy-N-methylacetamide, is cataloged in PubChem, providing a basis for estimation.[3]

PropertyPredicted Value/InformationSource
Molecular Formula C7H13NO2-
Molecular Weight 143.18 g/mol -
CAS Number 227322-00-1[4]
Boiling Point ~170-190 °C (Predicted)General knowledge of similar amides
Density ~1.0-1.1 g/cm³ (Predicted)General knowledge of similar amides
Appearance Colorless to pale yellow oilGeneral knowledge of similar amides
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General knowledge of similar amides

Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide: A Reliable Protocol

The synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide is typically achieved through the coupling of cyclopropylacetic acid with N,O-dimethylhydroxylamine. A variety of coupling reagents can be employed for this transformation, each with its own advantages in terms of reaction conditions and substrate scope.[1][5][6][7][8][9] The following protocol is a representative and robust method adaptable for laboratory scale.

Experimental Protocol: Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide

Materials:

  • Cyclopropylacetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[6]

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylacetic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

  • Amine Salt Neutralization: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq). Stir for 10-15 minutes at room temperature to liberate the free amine.

  • Coupling Agent Addition: To the solution of cyclopropylacetic acid, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 10 minutes.

  • Amide Formation: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-cyclopropyl-N-methoxy-N-methylacetamide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:
  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid intermediate with atmospheric moisture.

  • Anhydrous Solvents: Water can compete with the amine as a nucleophile, leading to the hydrolysis of the activated ester and reduced yield.

  • Coupling Reagents (EDC/HOBt): EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if the alpha-carbon were chiral) and to form a more reactive activated ester, improving the efficiency of the amidation.[1]

  • Base (DIPEA/TEA): Neutralizes the hydrochloride salt of the amine, liberating the free nucleophile required for the reaction.[10]

  • Aqueous Workup: The washing steps are crucial to remove the water-soluble byproducts of the coupling reaction (e.g., the urea byproduct from EDC) and any remaining salts.

Spectroscopic Characterization

  • ¹H NMR: Expect characteristic signals for the N-methoxy (singlet, ~3.7 ppm) and N-methyl (singlet, ~3.2 ppm) groups. The cyclopropyl protons will appear as a complex multiplet in the upfield region (~0.2-1.0 ppm), and the methylene protons adjacent to the carbonyl will likely be a doublet.

  • ¹³C NMR: The carbonyl carbon should appear around 170-175 ppm. The N-methoxy and N-methyl carbons will have distinct signals, and the carbons of the cyclopropyl ring and the adjacent methylene group will be in the aliphatic region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide is expected in the region of 1630-1680 cm⁻¹.

Application in the Synthesis of Cyclopropyl Ketones

The primary utility of 2-cyclopropyl-N-methoxy-N-methylacetamide lies in its role as a precursor to cyclopropyl ketones.[1] The cyclopropyl ketone motif is of significant interest in medicinal chemistry due to the unique conformational and electronic properties conferred by the three-membered ring.[13][14]

Reaction Mechanism and Workflow

The reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with an organometallic reagent (e.g., a Grignard reagent or an organolithium species) proceeds via a stable chelated intermediate, as illustrated below.

Weinreb_Ketone_Synthesis R1 2-cyclopropyl-N-methoxy- N-methylacetamide I1 Stable Chelated Tetrahedral Intermediate R1->I1 1. Addition of R- R2 R-MgX or R-Li R2->I1 P1 Cyclopropyl Ketone I1->P1 2. H3O+ Workup P2 [MeO(Me)N]-MgX or Li I1->P2

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of 2-cyclopropyl-N-methoxy-N-methylacetamide

Introduction: A Versatile Building Block at the Interface of Stability and Reactivity In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block at the Interface of Stability and Reactivity

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex architectures. 2-cyclopropyl-N-methoxy-N-methylacetamide, a specialized Weinreb amide, emerges as a molecule of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring a robust cyclopropyl moiety directly appended to an N-methoxy-N-methylacetamide (Weinreb amide) functional group, offers a compelling blend of stability and controlled reactivity. This guide provides an in-depth technical exploration of the synthesis and multifaceted reactivity of this compound, underscoring its utility as a versatile intermediate in the synthesis of valuable cyclopropyl-functionalized ketones and aldehydes. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and explore the subtle yet crucial influence of the cyclopropyl group on the molecule's chemical behavior.

The core utility of the Weinreb amide lies in its ability to react with potent organometallic nucleophiles to furnish ketones in a controlled manner, circumventing the common issue of over-addition that plagues more reactive acylating agents like acid chlorides and esters.[1] The exceptional stability of the resulting tetrahedral intermediate, facilitated by chelation of the metal cation by both the methoxy and carbonyl oxygens, is the cornerstone of this selectivity.[2] When this functionality is combined with a cyclopropyl ring—a motif known for its unique electronic properties and its prevalence in medicinally active compounds—the resulting molecule, 2-cyclopropyl-N-methoxy-N-methylacetamide, becomes a powerful tool for the introduction of the cyclopropylcarbonyl scaffold into a diverse range of molecular frameworks.[3]

Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide: A Reliable and Scalable Approach

The preparation of 2-cyclopropyl-N-methoxy-N-methylacetamide is typically achieved through the coupling of an activated derivative of cyclopropylacetic acid with N,O-dimethylhydroxylamine. The most common and reliable method involves the conversion of cyclopropylacetic acid to its corresponding acid chloride, followed by amidation.

Experimental Protocol: Synthesis from Cyclopropylacetic Acid

This two-step procedure provides a high-yielding and scalable route to the target Weinreb amide.

Step 1: Synthesis of 2-cyclopropylacetyl chloride

  • Materials:

    • Cyclopropylacetic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • N,N-Dimethylformamide (DMF, catalytic)

    • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add cyclopropylacetic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of methyl cyclopropylacetate.

    • Carefully remove the solvent and excess reagent in vacuo to yield crude 2-cyclopropylacetyl chloride, which is often used immediately in the next step.[4][5]

  • Causality of Experimental Choices:

    • The use of thionyl chloride or oxalyl chloride are standard methods for the efficient conversion of carboxylic acids to acid chlorides. Oxalyl chloride is often preferred for smaller scale reactions due to the gaseous nature of its byproducts (CO, CO₂, HCl).

    • Catalytic DMF accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

    • Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Step 2: Amidation to form 2-cyclopropyl-N-methoxy-N-methylacetamide

  • Materials:

    • Crude 2-cyclopropylacetyl chloride

    • N,O-dimethylhydroxylamine hydrochloride

    • Pyridine or Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C.

    • Slowly add pyridine or TEA (2.2 eq) to neutralize the hydrochloride salt and generate the free amine.

    • In a separate flask, dissolve the crude 2-cyclopropylacetyl chloride from Step 1 in anhydrous DCM.

    • Add the acid chloride solution dropwise to the cold suspension of the free amine.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford 2-cyclopropyl-N-methoxy-N-methylacetamide as a colorless oil.[7]

  • Self-Validating System: The purity of the final product can be readily assessed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and IR spectroscopy. The characteristic signals for the cyclopropyl protons, the N-methyl and O-methyl groups, and the carbonyl carbon provide a clear fingerprint of the desired compound.

Diagram of Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A Cyclopropylacetic Acid B 2-cyclopropylacetyl chloride A->B SOCl₂ or (COCl)₂, cat. DMF DCM, 0 °C to rt D 2-cyclopropyl-N-methoxy-N-methylacetamide B->D C N,O-dimethylhydroxylamine HCl C->D Pyridine or TEA DCM, 0 °C to rt

Caption: Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide.

Core Reactivity: A Gateway to Cyclopropyl Ketones and Aldehydes

The primary utility of 2-cyclopropyl-N-methoxy-N-methylacetamide lies in its reactions with organometallic reagents and hydrides, providing access to cyclopropyl ketones and aldehydes, respectively. The cyclopropyl ring is generally stable under these conditions.

Reaction with Organometallic Reagents: Synthesis of Cyclopropyl Ketones

A hallmark of the Weinreb amide is its controlled reaction with Grignard reagents and organolithium compounds to produce ketones.[8] This transformation is highly efficient and avoids the over-addition that leads to tertiary alcohols, a common side reaction with other carboxylic acid derivatives.[1]

Mechanism: The reaction proceeds through a stable, five-membered metallo-chelate intermediate. The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (Mg²⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen. This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the addition of a second equivalent of the organometallic reagent.

Diagram of the Chelate-Stabilized Intermediate

Caption: Chelate-stabilized intermediate in Weinreb ketone synthesis.

Experimental Protocol: Synthesis of a Cyclopropyl Ketone (General Procedure)

  • Materials:

    • 2-cyclopropyl-N-methoxy-N-methylacetamide

    • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) or Organolithium reagent (e.g., n-Butyllithium, 1.6 M in hexanes)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under argon, add 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C (for Grignard reagents) or -78 °C (for organolithium reagents).

    • Slowly add the organometallic reagent (1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature.

    • Stir the reaction at the same temperature for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude cyclopropyl ketone by column chromatography or distillation.

  • Trustworthiness of the Protocol: This protocol is a well-established and highly reliable method for ketone synthesis. The stability of the Weinreb amide and its intermediate chelate ensures a clean reaction with minimal byproduct formation, leading to high yields of the desired ketone.

Quantitative Data: Representative Yields for Ketone Synthesis

Organometallic ReagentProductTypical Yield (%)
Phenylmagnesium bromideCyclopropyl phenyl ketone>90
n-Butyllithium1-Cyclopropylpentan-1-one>85
Methylmagnesium iodide1-Cyclopropylethanone (Acetylcyclopropane)>90
Reduction to Aldehydes: A Controlled Hydride Delivery

The Weinreb amide functionality can be selectively reduced to an aldehyde using a stoichiometric amount of a suitable hydride reducing agent.[9] Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). Similar to the reaction with organometallics, the reaction with hydrides proceeds through a stable intermediate that prevents over-reduction to the alcohol.

Experimental Protocol: Synthesis of Cyclopropanecarbaldehyde

  • Materials:

    • 2-cyclopropyl-N-methoxy-N-methylacetamide

    • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or dilute HCl

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under argon, add 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 eq) and dissolve it in anhydrous THF or diethyl ether.

    • Cool the solution to -78 °C.

    • Slowly add a solution of DIBAL-H (1.1-1.5 eq) in hexanes or a suspension of LiAlH₄ (1.0-1.2 eq) in the reaction solvent.

    • Stir the reaction at -78 °C for 1-3 hours.

    • Monitor the reaction by TLC (staining with a suitable agent like 2,4-dinitrophenylhydrazine).

    • Quench the reaction carefully at -78 °C by the slow, dropwise addition of methanol, followed by Rochelle's salt solution or dilute HCl.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (aldehydes can be volatile).

    • The crude aldehyde can be purified by distillation or careful column chromatography.

  • Expertise & Experience: The choice of reducing agent and careful control of stoichiometry and temperature are critical. DIBAL-H is often preferred as it is generally more selective and easier to handle than LiAlH₄. The low temperature is essential to maintain the stability of the intermediate and prevent over-reduction.

Reactivity of the Cyclopropyl Group: Stability and Potential for Ring-Opening

While the primary reactivity of 2-cyclopropyl-N-methoxy-N-methylacetamide is centered on the Weinreb amide, the cyclopropyl group itself possesses unique chemical properties that can come into play under certain conditions.

Stability of the Cyclopropyl Ring

The cyclopropyl ring is remarkably stable under the standard conditions used for Weinreb amide reactions (organometallic addition, hydride reduction). This stability can be attributed to the high s-character of the C-H bonds and the endocyclic C-C bonds, which makes them less susceptible to cleavage.

However, the cyclopropyl group can stabilize an adjacent positive charge.[10][11][12][13] This is due to the "bent" character of the C-C bonds, which have some π-character and can overlap with an adjacent empty p-orbital. This property becomes relevant in the context of the products derived from the Weinreb amide, namely cyclopropyl ketones.

Ring-Opening Reactions of Cyclopropyl Ketones

The cyclopropyl ketones synthesized from 2-cyclopropyl-N-methoxy-N-methylacetamide can undergo ring-opening reactions under various conditions, providing access to linear, functionalized molecules.[14]

  • Acid-Catalyzed Ring-Opening: In the presence of strong acids, the carbonyl oxygen is protonated, which activates the adjacent cyclopropyl ring towards nucleophilic attack, leading to ring cleavage.

  • Reductive Ring-Opening: Treatment with certain reducing agents, particularly under radical conditions, can induce ring-opening.[15]

  • Transition Metal-Catalyzed Ring-Opening: Palladium and other transition metals can catalyze the ring-opening of cyclopropyl ketones to form α,β-unsaturated ketones.[14]

Diagram of Cyclopropyl Ketone Ring-Opening Pathways

G A Cyclopropyl Ketone B Linear, Functionalized Product A->B Acid-Catalyzed (H⁺, Nu⁻) C α,β-Unsaturated Ketone A->C Transition Metal-Catalyzed (e.g., Pd(0)) D Reduced, Ring-Opened Product A->D Reductive/Radical (e.g., SmI₂)

Caption: Ring-opening pathways for cyclopropyl ketones.

Hydrolytic Stability

Under strongly acidic or basic conditions, 2-cyclopropyl-N-methoxy-N-methylacetamide can be hydrolyzed back to cyclopropylacetic acid. This reaction is generally slower than the hydrolysis of esters or acid chlorides and typically requires elevated temperatures.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of the N-methoxy-N-methylamine anion.

Conclusion: A Versatile and Reliable Synthetic Intermediate

2-cyclopropyl-N-methoxy-N-methylacetamide stands out as a highly valuable and versatile building block in organic synthesis. Its ability to cleanly and efficiently deliver the cyclopropylcarbonyl moiety to a wide range of nucleophiles makes it an indispensable tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science where the cyclopropyl group is a prized structural motif. The predictable reactivity of the Weinreb amide, coupled with the inherent stability of the cyclopropyl ring under standard reaction conditions, provides a robust and reliable synthetic platform. Furthermore, the potential for subsequent ring-opening reactions of the resulting cyclopropyl ketones adds another layer of synthetic utility, allowing for the creation of diverse linear structures from a common cyclic precursor. This in-depth guide has illuminated the synthesis, core reactivity, and more nuanced chemical behavior of this important molecule, providing researchers with the foundational knowledge and practical protocols to effectively harness its synthetic potential.

References

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

  • Mohammed, S., & Maher, K. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Wang, Z.-Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Advances, 14, 11355-11359.
  • Journal of the American Chemical Society. (n.d.). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Retrieved from [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
  • Wyzant. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved from [Link]

  • YouTube. (2022). Reason behind stability of cyclopropylmethyl carbocation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene.
  • ACS Publications. (2026). Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Retrieved from [Link]

  • Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable ? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • LookChem. (n.d.). Cyclopropylacetyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes. Retrieved from [Link]

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Sources

Foundational

A Technical Guide to 2-Cyclopropyl-N-methoxy-N-methylacetamide: A Key Intermediate in the Synthesis of the Broad-Spectrum Fungicide Benzovindiflupyr (Solatenol™)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-cyclopropyl-N-methoxy-N-methylacetamide, a crucial chemical intermediate in the industri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-cyclopropyl-N-methoxy-N-methylacetamide, a crucial chemical intermediate in the industrial synthesis of Benzovindiflupyr. Benzovindiflupyr, marketed under the trade name Solatenol™, is a highly effective, broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide. This document will detail the synthetic pathway to 2-cyclopropyl-N-methoxy-N-methylacetamide, its subsequent conversion to a key ketone intermediate, and the ultimate synthesis of Benzovindiflupyr. Furthermore, it will elucidate the mechanism of action of the final fungicidal product and its wide-ranging applications in modern agriculture.

Introduction: The Significance of a Precursor

2-Cyclopropyl-N-methoxy-N-methylacetamide, a Weinreb amide, holds no direct fungicidal or agrochemical properties itself. Its significance lies in its role as a precisely engineered building block for the synthesis of complex active ingredients. Specifically, it is a key precursor to the pyrazole carboxamide fungicide, Benzovindiflupyr. The cyclopropyl moiety and the Weinreb amide functionality are critical for the efficient and controlled construction of the final, biologically active molecule. The stability and predictable reactivity of the Weinreb amide make it an ideal functional group for introducing the cyclopropylacetyl group in a multi-step synthesis, preventing over-addition of organometallic reagents and ensuring high yields of the desired ketone intermediate.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
CAS Number 227322-00-1
Appearance Colorless to light yellow liquid (predicted)General chemical knowledge
Boiling Point Not readily available
Solubility Soluble in common organic solventsGeneral chemical knowledge

Synthetic Pathway and Experimental Protocols

The synthesis of Benzovindiflupyr via the 2-cyclopropyl-N-methoxy-N-methylacetamide intermediate can be logically divided into three main stages:

  • Formation of the Weinreb Amide: Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide from cyclopropylacetic acid.

  • Ketone Synthesis: Reaction of the Weinreb amide with a Grignard reagent to form a key cyclopropyl ketone intermediate.

  • Final Amidation: Condensation of the ketone intermediate with the pyrazole acid chloride to yield Benzovindiflupyr.

Benzovindiflupyr_Synthesis cluster_0 Stage 1: Weinreb Amide Formation cluster_1 Stage 2 & 3: Benzovindiflupyr Assembly CPA Cyclopropylacetic Acid CAC Cyclopropylacetyl Chloride CPA->CAC SOCl₂ or (COCl)₂ WA 2-Cyclopropyl-N-methoxy- N-methylacetamide CAC->WA N,O-Dimethylhydroxylamine Hydrochloride, Base Amine 9-(dichloromethylene)- 1,2,3,4-tetrahydro-1,4- methanonaphthalen-5-amine Benzovin Benzovindiflupyr (Solatenol™) Amine->Benzovin Pyrazole 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Pyrazole->Benzovin Amide Coupling

Figure 1: Overall synthetic strategy for Benzovindiflupyr.

Stage 1: Synthesis of 2-Cyclopropyl-N-methoxy-N-methylacetamide

This stage involves a two-step process starting from cyclopropylacetic acid.

Step 1a: Synthesis of Cyclopropylacetyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for this purpose.

  • Protocol:

    • To a solution of cyclopropylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for the formation of methyl cyclopropylacetate by GC-MS.

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude cyclopropylacetyl chloride, which is often used in the next step without further purification.

Step 1b: Formation of the Weinreb Amide

The crude cyclopropylacetyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the target Weinreb amide.

  • Protocol:

    • Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C and add a non-nucleophilic base, such as triethylamine or pyridine (2.2 eq), dropwise.

    • Slowly add a solution of the crude cyclopropylacetyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-cyclopropyl-N-methoxy-N-methylacetamide. Purification can be achieved by vacuum distillation or column chromatography.

Stage 2 & 3: Synthesis of Benzovindiflupyr

While the precise, patented industrial synthesis may involve a different sequence, a common laboratory approach involves the formation of the final amide bond as a late-stage step. The final product, Benzovindiflupyr, is N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide[1]. The synthesis involves the coupling of two key intermediates: 9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[2].

Final_Amidation Amine 9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine C₁₂H₁₁Cl₂N Benzovindiflupyr Benzovindiflupyr C₁₈H₁₅Cl₂F₂N₃O Amine->Benzovindiflupyr AcidChloride 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride C₆H₅ClF₂N₂O AcidChloride->Benzovindiflupyr Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Figure 2: Final amide coupling step in Benzovindiflupyr synthesis.

  • Protocol for Final Amidation:

    • Dissolve 9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane or toluene.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for several hours, monitoring by TLC or LC-MS until the starting amine is consumed.

    • Upon completion, wash the reaction mixture with water, dilute acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Benzovindiflupyr can be purified by recrystallization or column chromatography.

Mechanism of Action of Benzovindiflupyr (Solatenol™)

Benzovindiflupyr belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, classified under FRAC (Fungicide Resistance Action Committee) Group 7[3]. Its mode of action is the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungal pathogens[2][4].

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e⁻ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e⁻ Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ATP ATP ComplexIV->ATP Drives Synthesis Succinate Succinate Succinate->ComplexII Benzovindiflupyr Benzovindiflupyr Benzovindiflupyr->ComplexII Inhibits

Figure 3: Mechanism of action of Benzovindiflupyr as an SDHI.

By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, Benzovindiflupyr blocks the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain halts cellular respiration, leading to a rapid depletion of ATP, the primary energy currency of the cell. Consequently, essential metabolic processes cease, resulting in the death of the fungal pathogen. The high affinity of Benzovindiflupyr for the target enzyme contributes to its high intrinsic activity[2].

Applications in Agriculture

Benzovindiflupyr (Solatenol™) is a broad-spectrum foliar fungicide with preventative and curative properties. It demonstrates high efficacy against a wide range of economically important plant diseases across various crops[2][3]. Its strong binding to the plant's waxy layer provides long-lasting disease control[2].

Table 1: Target Crops and Diseases for Benzovindiflupyr

Crop(s)Target Diseases
Cereals (Wheat, Barley, Corn)Septoria Leaf Blotch (Zymoseptoria tritici), Rusts (Puccinia spp.), Ramularia Leaf Spot, Rhynchosporium, Net Blotch, Gray Leaf Spot
SoybeansAsian Soybean Rust (Phakopsora pachyrhizi)
Pome Fruits (Apples, Pears)Apple Scab (Venturia inaequalis)
PotatoesEarly Blight
Vegetables (Fruiting & Cucurbits)Powdery Mildew, Early Blight, Anthracnose
PeanutsRust, White Mold (Sclerotium rolfsii)
TurfgrassDollar Spot (Clarireedia spp.)

This table is a summary based on available data and product labels. For specific application rates and timings, always refer to the official product label.

Benzovindiflupyr is often formulated in combination with other fungicides, such as azoxystrobin (a QoI fungicide, FRAC Group 11), to broaden the spectrum of control and as a resistance management strategy[3].

Conclusion

2-Cyclopropyl-N-methoxy-N-methylacetamide is a testament to the intricate design of modern agrochemical synthesis. While possessing no inherent biological activity, its carefully chosen structure as a Weinreb amide facilitates the high-yield, controlled synthesis of the potent fungicide Benzovindiflupyr. Understanding the synthesis and role of such intermediates is paramount for researchers and professionals in the field of crop protection, as it provides insight into the development of next-generation solutions for global food security. The journey from this simple-looking liquid intermediate to a complex, highly active fungicide that protects vital food crops underscores the elegance and power of synthetic organic chemistry.

References

  • PubChem. (n.d.). 2-cyclopropyl-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • CABI. (2017). Benzovindiflupyr, a new SDHI fungicide to control foliar diseases. CABI Digital Library. Retrieved from [Link]

  • Minnesota Department of Agriculture. (2015, October). Benzovindiflupyr. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzovindiflupyr. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF WEINREB AMIDES FROM CARBOXYLIC ACIDS. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). BENZOVINDIFLUPYR (261). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

An Application Guide for the Synthesis of Cyclopropyl Ketones via Grignard Reaction with 2-cyclopropyl-N-methoxy-N-methylacetamide In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remain...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Cyclopropyl Ketones via Grignard Reaction with 2-cyclopropyl-N-methoxy-N-methylacetamide

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Grignard reaction, a classic and powerful tool, provides a direct route to achieving this. However, its application to traditional acylating agents like esters or acid chlorides is often plagued by a critical flaw: over-addition.[1][2] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack by the Grignard reagent and the undesired formation of a tertiary alcohol.[2][3]

The development of the N-methoxy-N-methylamide, or Weinreb-Nahm amide, by Steven M. Weinreb and Steven Nahm in 1981 presented an elegant solution to this long-standing challenge.[1][3] This functional group reacts cleanly with a single equivalent of an organometallic reagent (Grignard or organolithium) to form a highly stable tetrahedral intermediate.[3][4] This stability, conferred by chelation of the magnesium or lithium atom by both the newly formed alkoxide and the N-methoxy oxygen, effectively halts the reaction at the ketone stage. The desired ketone is then liberated upon a simple acidic workup.

This protocol provides a detailed methodology for the reaction of a generic Grignard reagent (R-MgX) with 2-cyclopropyl-N-methoxy-N-methylacetamide. The resulting cyclopropyl ketones are valuable structural motifs found in numerous biologically active molecules and are key building blocks in pharmaceutical and agrochemical development. This guide is designed for researchers and drug development professionals seeking a reliable and high-yielding method for the synthesis of these important compounds.

Reaction Mechanism: The Key to Controlled Acylation

The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable, five-membered cyclic intermediate. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the carbonyl carbon of the Weinreb amide, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Chelation and Stabilization: The magnesium halide species is coordinated (chelated) by both the newly formed alkoxide oxygen and the oxygen of the N-methoxy group. This forms a stable five-membered ring structure. This intermediate is stable at low temperatures (e.g., -78 °C to 0 °C) and does not readily collapse.[5]

  • Acidic Workup and Collapse: Upon introduction of a proton source (e.g., aqueous NH₄Cl or dilute HCl) during workup, the chelate is protonated and breaks down. The intermediate then collapses, eliminating the N-methoxy-N-methylamine moiety and forming the final ketone product.

The stability of the chelated intermediate is the critical feature that prevents the over-addition reaction commonly seen with other acylating agents.[3]

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Detailed Experimental Protocol

This protocol describes the reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with a generic Grignard reagent (e.g., Methylmagnesium Bromide, 3.0 M in Diethyl Ether) to yield the corresponding ketone.

Materials and Reagents
  • Starting Material: 2-cyclopropyl-N-methoxy-N-methylacetamide (MW: 143.18 g/mol )

  • Grignard Reagent: e.g., Methylmagnesium bromide (3.0 M solution in Et₂O)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Equipment
  • Two- or three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Cooling bath (ice-water for 0 °C, or dry ice-acetone for -78 °C)

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation:

    • Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

    • Purge the flask with inert gas for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Setup:

    • In the flask, dissolve 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • Scientist's Note: While many Weinreb-Grignard reactions are performed at -78 °C to maximize the stability of the tetrahedral intermediate, 0 °C is often sufficient and more practical for standard alkyl or aryl Grignards. For highly reactive or sterically hindered Grignard reagents, -78 °C is recommended to prevent side reactions.[1][5]

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.1-1.2 eq) to the stirred solution of the Weinreb amide via syringe, dropwise, over 15-20 minutes.

    • Ensure the internal temperature does not rise significantly during the addition.

    • Scientist's Note: A slight excess of the Grignard reagent ensures full consumption of the starting material. However, a large excess should be avoided. Titrating the Grignard reagent beforehand is best practice to confirm its exact concentration. Slow addition is critical to control the reaction exotherm.

  • Reaction Progression:

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 1-4 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. You will observe gas evolution and the formation of a white precipitate (magnesium salts).

    • Scientist's Note: The quench is exothermic and adding it at 0 °C prevents a dangerous temperature spike.[5] Saturated NH₄Cl is a mild proton source that effectively decomposes the intermediate and excess Grignard reagent without being strongly acidic, which could cause side reactions with sensitive functional groups.

    • Transfer the mixture to a separatory funnel. Dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cyclopropyl ketone.

Critical Reaction Parameters

ParameterRecommended Value/ConditionRationale / Notes
Stoichiometry (Grignard:Amide) 1.1 - 1.2 : 1.0Ensures complete consumption of the starting amide. A large excess is unnecessary and can complicate purification.
Solvent Anhydrous THF or Diethyl EtherAprotic and anhydrous conditions are essential as Grignard reagents are strong bases and will be destroyed by water.[7]
Temperature (Addition) 0 °C (standard) or -78 °C (highly reactive Grignards)Controls reaction rate and ensures the stability of the tetrahedral intermediate, preventing over-addition.[5]
Reaction Time 1 - 4 hours at Room TemperatureTypically sufficient for complete reaction after addition. Monitor by TLC for confirmation.[6]
Quenching Agent Saturated aqueous NH₄ClMildly acidic quench to decompose the intermediate and excess Grignard reagent.[8]
Atmosphere Inert (Nitrogen or Argon)Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.[9]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Grignard reagent (degraded by moisture/air). 2. Wet solvent or glassware. 3. Reaction temperature too low for the specific Grignard.1. Use a fresh bottle of Grignard reagent or titrate it before use. 2. Ensure all glassware is rigorously oven- or flame-dried and solvents are anhydrous. 3. Ensure the reaction is allowed to warm to room temperature and stir for an adequate time.
Recovery of Starting Material 1. Insufficient Grignard reagent added. 2. Incomplete reaction.1. Titrate the Grignard reagent to ensure accurate stoichiometry. Use 1.1-1.2 equivalents. 2. Increase the reaction time at room temperature and monitor by TLC.
Formation of Tertiary Alcohol (Over-addition) 1. Reaction temperature was too high during addition. 2. Quench was too slow or inefficient, allowing the intermediate to collapse in the presence of active Grignard. 3. Highly reactive Grignard reagent (e.g., allylmagnesium bromide).1. Perform the addition at a lower temperature (-78 °C).[5] 2. Consider an "inverse quench": add the reaction mixture to the cold quench solution. 3. For very reactive Grignards, scrupulous temperature control at -78 °C is essential.
Complex Mixture of Products 1. Grignard reagent contains impurities. 2. Side reactions due to functional group incompatibility on a more complex Grignard reagent.1. Consider preparing the Grignard reagent fresh if commercial sources are problematic. 2. Ensure the Grignard reagent does not contain acidic protons or other incompatible functional groups.

References

  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. Available at: [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. Available at: [Link]

  • Optimization of the Grignard reagent formation. ResearchGate. Available at: [Link]

  • 2-cyclopropyl-n-methoxy-n-methylacetamide. PubChem. Available at: [Link]

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. National Institutes of Health. Available at: [Link]

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Preparation and reactions of medium-ring Grignard reagent. DSpace@MIT. Available at: [Link]

  • Overaddition of grignard to weinreb amide. Reddit. Available at: [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. Available at: [Link]

  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Penn State University. Available at: [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-cyclopropyl-N-methoxy-N-methylacetamide in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Specialized Weinreb Amide In the landscape of modern pharmaceutical synthesis, the demand for molecular building blocks that offer both structural novelty and predictable reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Specialized Weinreb Amide

In the landscape of modern pharmaceutical synthesis, the demand for molecular building blocks that offer both structural novelty and predictable reactivity is paramount. 2-cyclopropyl-N-methoxy-N-methylacetamide, a specialized Weinreb-Nahm amide, has emerged as a reagent of significant interest. Its structure marries two key features of high value in medicinal chemistry: the sterically constrained and metabolically robust cyclopropyl ring, and the uniquely reactive N-methoxy-N-methylamide (Weinreb amide) functionality.[1] The cyclopropyl motif is a prevalent feature in numerous approved drugs, valued for its ability to modulate potency, selectivity, and pharmacokinetic properties.[2]

The true synthetic power of this molecule, however, lies in its identity as a Weinreb amide. First reported in 1981, the Weinreb-Nahm reaction provides a superior method for the synthesis of ketones from carboxylic acid derivatives.[3][4] Unlike more reactive acylating agents that are prone to over-addition by organometallic reagents to yield tertiary alcohols, the Weinreb amide's reaction proceeds via a stable, chelated tetrahedral intermediate.[5][6] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup.[3] This controlled reactivity prevents the common problem of over-addition, making it an indispensable tool for the precise construction of complex molecular architectures.[7]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide, explore its primary application in the construction of cyclopropyl ketones, and provide detailed, field-proven protocols to facilitate its successful implementation in pharmaceutical synthesis workflows.

Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide

The most direct and common route to 2-cyclopropyl-N-methoxy-N-methylacetamide involves the acylation of N,O-dimethylhydroxylamine with a derivative of cyclopropylacetic acid, typically the acid chloride. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of cyclopropylacetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, often facilitated by a non-nucleophilic base to scavenge the generated HCl, yields the target Weinreb amide.

Experimental Protocol: Synthesis from Cyclopropylacetyl Chloride

This protocol details a standard laboratory-scale synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide.

Materials and Reagents:

Reagent/MaterialM.W.AmountMolesEquiv.
Cyclopropylacetyl chloride118.5610.0 g84.34 mmol1.0
N,O-Dimethylhydroxylamine HCl97.548.64 g88.56 mmol1.05
Pyridine79.1020.0 mL--
Dichloromethane (DCM), anhydrous-200 mL--
1 M HCl (aq)-100 mL--
Saturated NaHCO₃ (aq)-100 mL--
Brine-100 mL--
Anhydrous MgSO₄----

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N,O-Dimethylhydroxylamine HCl and Pyridine in DCM B Cool to 0°C A->B C Add Cyclopropylacetyl Chloride dropwise at 0°C B->C Maintain Inert Atmosphere D Warm to Room Temperature and Stir for 12h C->D E Wash with 1 M HCl D->E Quench Reaction F Wash with Sat. NaHCO₃ E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: Workflow for the synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (8.64 g, 88.56 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the resulting suspension to 0°C using an ice bath.

  • Slowly add pyridine (20.0 mL) to the stirred suspension.

  • Addition of Acid Chloride: Add cyclopropylacetyl chloride (10.0 g, 84.34 mmol) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford 2-cyclopropyl-N-methoxy-N-methylacetamide as a colorless oil.

Expected Yield: 85-95%.

Application in Ketone Synthesis: The Weinreb-Nahm Reaction

The premier application of 2-cyclopropyl-N-methoxy-N-methylacetamide is as a stable and efficient precursor to cyclopropyl ketones. This transformation is typically achieved by reacting the Weinreb amide with organometallic reagents such as Grignard reagents or organolithium species.

Causality of Selectivity: The Stable Tetrahedral Intermediate

The remarkable selectivity of the Weinreb ketone synthesis stems from the formation of a five-membered cyclic tetrahedral intermediate.[5][6] The N-methoxy group's oxygen atom chelates to the metal cation (e.g., MgX⁺ or Li⁺) associated with the incoming nucleophile. This chelation stabilizes the intermediate, preventing its collapse and subsequent second addition of the organometallic reagent. Upon aqueous acidic work-up, the stable intermediate is hydrolyzed to yield the desired ketone.

G Weinreb_Amide 2-Cyclopropyl-N-methoxy- N-methylacetamide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + Organometallic Reagent Organometallic R-MgX or R-Li Ketone Cyclopropyl Ketone Intermediate->Ketone Hydrolysis Workup H₃O⁺ Work-up

Sources

Method

Application Note: 2-Cyclopropyl-N-methoxy-N-methylacetamide as a Versatile Building Block for Advanced Organic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 2-cyclopropyl-N-methoxy-N-methylacetamide. This ver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 2-cyclopropyl-N-methoxy-N-methylacetamide. This versatile building block, a specialized Weinreb-Nahm amide, offers a robust and high-fidelity pathway for the synthesis of complex molecular architectures, particularly cyclopropyl ketones and their derivatives. We will explore the fundamental principles governing its reactivity, provide detailed, field-proven protocols for its synthesis and application, and discuss the critical experimental parameters that ensure success.

Strategic Importance: The Power of the Cyclopropyl Weinreb Amide Motif

In the landscape of modern organic synthesis, particularly within drug discovery, the demand for precise and reliable methods to construct complex molecules is paramount. 2-Cyclopropyl-N-methoxy-N-methylacetamide emerges as a reagent of significant strategic value for two primary reasons:

  • The Cyclopropyl Moiety: The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its rigid, three-dimensional nature introduces conformational constraints on molecules, which can lock in a bioactive conformation, enhance binding affinity to biological targets, and improve metabolic stability by blocking sites of oxidation.

  • The Weinreb-Nahm Amide Functionality: Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide (Weinreb amide) has become an indispensable tool for the synthesis of ketones and aldehydes.[1] Its major advantage is the circumvention of the common problem of over-addition by organometallic reagents, which often plagues reactions with esters or acid chlorides.[1][2]

The combination of these two features in a single building block provides a direct and controlled entry point to a diverse range of valuable cyclopropyl-containing intermediates, which are pivotal in the synthesis of pharmaceuticals and other advanced materials.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is fundamental to its successful and safe implementation in any synthetic workflow.

PropertyValueSource
IUPAC Name 2-Cyclopropyl-N-methoxy-N-methylacetamide-
CAS Number 227322-00-1[3]
Molecular Formula C₇H₁₃NO₂-
Molecular Weight 143.19 g/mol [3]
Appearance Colorless to pale yellow liquid (typical)General Observation
Boiling Point 175.8 ± 23.0 °C (Predicted)[4]
Density 1.064 ± 0.06 g/cm³ (Predicted)[4]
Purity ≥97% (Typical commercial grade)[3]

Safety & Handling: 2-Cyclopropyl-N-methoxy-N-methylacetamide should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Although specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. Avoid contact with skin and eyes and prevent inhalation of vapors.[5] Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to ensure long-term stability.[5] Always consult the material safety data sheet (MSDS) from the supplier before use.

Synthesis of the Building Block: A Reliable Protocol

The preparation of Weinreb amides is a well-established transformation in organic chemistry.[6] The most common and direct route involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride. The following protocol details the synthesis from cyclopropylacetyl chloride.

Protocol 3.1: Synthesis of 2-Cyclopropyl-N-methoxy-N-methylacetamide

Workflow Diagram:

Workflow: Synthesis of 2-Cyclopropyl-N-methoxy-N-methylacetamide cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification reagents 1. Dissolve N,O-dimethylhydroxylamine HCl and Pyridine in DCM cooling 2. Cool solution to 0 °C (Ice-water bath) reagents->cooling addition 3. Add Cyclopropylacetyl Chloride dropwise via syringe cooling->addition stirring 4. Stir at 0 °C for 1 hr, then warm to RT and stir overnight addition->stirring quench 5. Quench with 1M HCl (aq) stirring->quench extract 6. Extract with DCM (3x) quench->extract wash 7. Wash combined organic layers (sat. NaHCO₃, brine) extract->wash dry 8. Dry (Na₂SO₄), filter, and concentrate wash->dry purify 9. Purify by vacuum distillation or column chromatography dry->purify

Caption: Synthesis workflow from setup to purification.

Materials & Reagents:

  • Cyclopropylacetyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane.

  • Basification: Cool the suspension to 0 °C in an ice-water bath. Slowly add pyridine (2.2 equivalents) dropwise. Stir for 15-20 minutes to ensure complete formation of the free amine.

  • Acylation: Add cyclopropylacetyl chloride (1.0 equivalent) dropwise to the cold reaction mixture. Causality Note: Slow addition is critical to control the exotherm of the acylation reaction and prevent side reactions.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the acid chloride).

  • Workup - Quench: Carefully quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers and extract the aqueous layer with DCM (2-3 times).

  • Workup - Wash: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to remove water).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure 2-cyclopropyl-N-methoxy-N-methylacetamide.

Core Application: Controlled Synthesis of Cyclopropyl Ketones

The premier application of this building block is its reaction with organometallic reagents to furnish cyclopropyl ketones in high yield and purity.

The Weinreb-Nahm Mechanism: A Self-Validating System

The remarkable selectivity of the Weinreb amide is due to the formation of a stable, five-membered chelated tetrahedral intermediate.[2][7] This intermediate is stable at the reaction temperature and does not collapse to form the ketone until an acidic aqueous workup is performed.[6] This prevents the newly formed ketone from reacting with a second equivalent of the highly nucleophilic organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts.[1][2]

Mechanism Diagram:

Sources

Application

Application Note: Strategic Synthesis of Cyclopropyl Ketones and Aldehydes Utilizing 2-cyclopropyl-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed protocols and mechanistic insights for the reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide, a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols and mechanistic insights for the reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide, a specialized Weinreb amide, with various nucleophiles. The focus is on the strategic synthesis of valuable cyclopropyl ketone and aldehyde motifs, which are prevalent in medicinal chemistry and drug development. We will explore the nuances of reacting this substrate with organometallic reagents (Grignard and organolithium) for ketone synthesis and with hydride reagents for aldehyde synthesis. This document emphasizes the underlying chemical principles to empower researchers to optimize these reactions for their specific molecular targets.

Introduction: The Synthetic Power of the Weinreb Amide and the Cyclopropyl Moiety

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a cornerstone of modern organic synthesis due to its unique reactivity profile.[1][2][3] Unlike other carboxylic acid derivatives, Weinreb amides react with a single equivalent of a strong nucleophile, such as an organometallic reagent, to produce a stable tetrahedral intermediate.[3][4] This intermediate resists further addition, a common problem with esters and acid chlorides that often leads to the formation of tertiary alcohols instead of the desired ketone.[5][6] The stability of this intermediate is attributed to the formation of a five-membered chelate with the metal cation, which is only broken down upon acidic workup to yield the ketone.[3][4]

The incorporation of a cyclopropyl group adjacent to the carbonyl moiety introduces both steric and electronic features that can be strategically exploited in drug design. The cyclopropyl group is a well-recognized bioisostere for phenyl rings and other larger groups, offering improved metabolic stability and unique conformational constraints.[7] The strained three-membered ring also possesses unique electronic properties, with the C-C bonds having significant p-character, allowing for electronic communication with adjacent functional groups.[8] This guide focuses on 2-cyclopropyl-N-methoxy-N-methylacetamide as a key building block for accessing a diverse range of cyclopropyl ketones and aldehydes.

Mechanistic Overview: The Stability of the Weinreb Intermediate

The key to the successful synthesis of ketones and aldehydes from Weinreb amides lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. The following diagram illustrates the generally accepted mechanism for the reaction of a Weinreb amide with an organometallic reagent.

Figure 1: General mechanism of Weinreb amide reaction with an organometallic reagent.

The chelation of the metal cation by both the oxygen of the former carbonyl group and the methoxy group on the nitrogen stabilizes the intermediate, preventing the collapse of the tetrahedral structure and the elimination of the amide portion, which would lead to a second nucleophilic addition.

Synthesis of Cyclopropyl Ketones via Organometallic Reagents

The reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with Grignard or organolithium reagents is a reliable method for the synthesis of a wide array of cyclopropyl ketones.[5][6] The choice of the organometallic reagent and the reaction conditions can be tailored to the specific substrate and desired product.

General Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis of a cyclopropyl ketone from the Weinreb amide.

Experimental_Workflow Start Dissolve 2-cyclopropyl-N-methoxy-N-methylacetamide in anhydrous THF Cool Cool to -78 °C under inert atmosphere (N₂ or Ar) Start->Cool Add_Nu Slowly add organometallic reagent (e.g., R-MgBr or R-Li) Cool->Add_Nu React Stir at -78 °C to 0 °C (monitor by TLC) Add_Nu->React Quench Quench with saturated aqueous NH₄Cl React->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: Typical experimental workflow for ketone synthesis.

Protocol: Synthesis of 1-cyclopropyl-1-phenylethanone

This protocol details the synthesis of a specific cyclopropyl ketone using phenylmagnesium bromide as the nucleophile.

Materials:

  • 2-cyclopropyl-N-methoxy-N-methylacetamide

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 eq). Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the cooled solution. The addition rate should be controlled to maintain the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-cyclopropyl-1-phenylethanone.

Data Summary: Reaction with Various Grignard Reagents

The following table summarizes typical reaction conditions and expected yields for the reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with a selection of Grignard reagents.

Grignard Reagent (R-MgBr)EquivalentsTemperature (°C)Time (h)Typical Yield (%)
Methylmagnesium bromide1.2-78 to 01.585-95
Phenylmagnesium bromide1.2-78 to 01.580-90
Vinylmagnesium bromide1.3-78275-85
Isopropylmagnesium chloride1.5-40 to 0270-80

Note: Reactions with organolithium reagents generally proceed faster and at lower temperatures but may require careful control of stoichiometry to avoid side reactions.[9]

Synthesis of Cyclopropyl Aldehydes via Hydride Reduction

The reduction of Weinreb amides to aldehydes represents a powerful transformation, avoiding the over-reduction to alcohols that is common with other carbonyl compounds.[6][10] Diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LAH) are the most commonly used reagents for this purpose.[6][11]

Protocol: Synthesis of cyclopropanecarbaldehyde

This protocol outlines the reduction of 2-cyclopropyl-N-methoxy-N-methylacetamide to cyclopropanecarbaldehyde using DIBAL-H.

Materials:

  • 2-cyclopropyl-N-methoxy-N-methylacetamide

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes)

  • Anhydrous toluene

  • Methanol (MeOH)

  • Rochelle's salt (potassium sodium tartrate) solution (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 eq) and dissolve it in anhydrous toluene (approximately 0.2 M).

  • Cooling: Cool the solution to -78 °C.

  • Addition of DIBAL-H: Slowly add DIBAL-H (1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by the addition of Rochelle's salt solution.

  • Warm-up and Extraction: Remove the cooling bath and stir the mixture vigorously at room temperature until two clear layers form. Extract the aqueous layer with diethyl ether (3 x volume of toluene).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration: Filter and carefully concentrate the solution at low temperature and pressure to avoid evaporation of the volatile aldehyde product.

Data Summary: Comparison of Hydride Reducing Agents
Reducing AgentEquivalentsTemperature (°C)Time (h)Typical Yield (%)Notes
DIBAL-H1.5-781-270-85Good chemoselectivity.[12][13]
LiAlH₄1.0-78 to -40165-80Requires careful temperature control to avoid over-reduction.[6][14]
MgAB (ClMg+[H₃BNMe₂]⁻)1.5Ambient2-475-90Milder, safer alternative.[10]

Conclusion

2-cyclopropyl-N-methoxy-N-methylacetamide is a highly versatile and valuable building block for the synthesis of cyclopropyl ketones and aldehydes. The inherent stability of the Weinreb amide functionality allows for controlled, single additions of strong nucleophiles, providing clean and high-yielding access to these important motifs. The protocols and data presented in this application note serve as a comprehensive guide for researchers in synthetic and medicinal chemistry, enabling the efficient and strategic incorporation of the cyclopropyl group into complex molecules. The principles outlined herein can be readily adapted to a wide range of substrates and nucleophiles, expanding the synthetic chemist's toolkit for drug discovery and development.

References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • National Institutes of Health. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Oriental Journal of Chemistry. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • chem.M. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • YouTube. (2019). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). [Link]

  • National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. [Link]

  • eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • ResearchGate. (n.d.). The Growing Synthetic Utility of the Weinreb Amide | Request PDF. [Link]

  • ResearchGate. (n.d.). Conceivable transition states of the hydride reduction of cyclopropyl ketones. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

  • National Institutes of Health. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). Nucleophilic Addition of Cyclopropenes. [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Semantic Scholar. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]

  • Organic Syntheses. (n.d.). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. [Link]

  • Burns Group. (2013). The chemistry and biology of cyclopropyl compounds. [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

  • ResearchGate. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium?. [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • YouTube. (2020). Reduction of Esters With DIBAL-H. [Link]

  • ACS Publications. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. [Link]

  • Wiley Online Library. (2019). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Cyclopropyl Ketones via Organometallic Addition to 2-cyclopropyl-N-methoxy-N-methylacetamide

Introduction: The Strategic Importance of Cyclopropyl Ketones and the Utility of the Weinreb Amide Approach Cyclopropyl ketones are a highly valuable class of compounds, serving as pivotal building blocks in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyclopropyl Ketones and the Utility of the Weinreb Amide Approach

Cyclopropyl ketones are a highly valuable class of compounds, serving as pivotal building blocks in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The unique electronic properties and conformational rigidity of the cyclopropyl group can impart desirable characteristics to a molecule, such as enhanced metabolic stability, improved potency, and altered pharmacokinetic profiles.[1] The synthesis of these ketones, however, can be challenging. Traditional methods involving the addition of organometallic reagents to carboxylic acid derivatives like acid chlorides or esters often suffer from over-addition, leading to the formation of undesired tertiary alcohols.[2][3]

The Weinreb-Nahm ketone synthesis, which utilizes an N-methoxy-N-methylamide (Weinreb amide) as the electrophile, provides an elegant and highly effective solution to this problem.[2][4] This protocol describes the addition of various organometallic reagents to 2-cyclopropyl-N-methoxy-N-methylacetamide, a readily accessible Weinreb amide, to afford a diverse range of cyclopropyl ketones in high yield and purity.

The Underlying Chemistry: Mechanism of the Weinreb-Nahm Ketone Synthesis

The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack of the organometallic reagent on the amide carbonyl.[5] This intermediate prevents the subsequent addition of a second equivalent of the organometallic reagent, which is the common pathway for over-addition in reactions with other carboxylic acid derivatives.[2]

The reaction proceeds as follows:

  • Nucleophilic Addition: The organometallic reagent (either a Grignard reagent, R-MgX, or an organolithium reagent, R-Li) adds to the electrophilic carbonyl carbon of the 2-cyclopropyl-N-methoxy-N-methylacetamide.

  • Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by the chelation of the magnesium or lithium cation between the newly formed oxyanion and the methoxy group of the Weinreb amide.[5] This five-membered ring structure is remarkably stable at low temperatures.

  • Hydrolytic Workup: Upon acidic workup, the stable intermediate collapses, eliminating the N-methoxy-N-methylamine salt and affording the desired cyclopropyl ketone.

The stability of the cyclopropyl group is a crucial consideration in this synthesis. Fortunately, the cyclopropane ring is generally stable under the conditions typically employed for the Weinreb ketone synthesis and is not prone to ring-opening.[6]

Visualizing the Mechanism

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Experimental Protocols

Materials and Equipment
  • Starting Material: 2-cyclopropyl-N-methoxy-N-methylacetamide (can be synthesized from 2-cyclopropylacetic acid and N,O-dimethylhydroxylamine hydrochloride).[4]

  • Organometallic Reagents: Grignard reagents (e.g., methylmagnesium bromide, phenylmagnesium bromide) and organolithium reagents (e.g., n-butyllithium, phenyllithium) are commercially available as solutions in various ethereal solvents.

  • Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are the most common solvents.

  • Reagents for Workup: Saturated aqueous ammonium chloride (NH₄Cl) solution, hydrochloric acid (HCl, e.g., 1 M), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine (saturated aqueous NaCl solution).

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Glassware: Oven-dried round-bottom flasks, dropping funnel, magnetic stirrer, and syringes.

  • Inert Atmosphere: A supply of dry nitrogen or argon gas.

  • Purification: Silica gel for column chromatography.

General Protocol for the Addition of Organometallics to 2-cyclopropyl-N-methoxy-N-methylacetamide

Workflow Diagram

Protocol_Workflow start Start setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N₂ or Ar) - Dissolve Weinreb amide in anhydrous solvent start->setup cool Cool Reaction Mixture (Typically 0 °C to -78 °C) setup->cool addition Slow, Dropwise Addition of Organometallic Reagent cool->addition stir Stir at Controlled Temperature (Monitor by TLC) addition->stir quench Quench Reaction (Saturated aq. NH₄Cl or 1M HCl) stir->quench extract Aqueous Workup: - Separate layers - Extract aqueous phase with organic solvent quench->extract wash Wash Combined Organic Layers (H₂O, sat. aq. NaHCO₃, brine) extract->wash dry Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolated Cyclopropyl Ketone purify->end

Caption: General experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet, add 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 eq). Dissolve the amide in anhydrous THF or Et₂O (approximately 0.2 M concentration).

  • Cooling: Cool the solution to the desired temperature (typically 0 °C for Grignard reagents and -78 °C for organolithium reagents) using an ice-water or dry ice-acetone bath.

  • Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.1-1.5 eq) dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or 1 M HCl while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. If necessary, add more water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl ketone.

Representative Examples and Data

The following table provides representative examples of the synthesis of various cyclopropyl ketones from 2-cyclopropyl-N-methoxy-N-methylacetamide using different organometallic reagents. The conditions and yields are based on typical Weinreb ketone synthesis protocols.[6][7]

EntryOrganometallic ReagentProductSolventTemp. (°C)Time (h)Yield (%)
1Methylmagnesium bromide1-Cyclopropylpropan-2-oneTHF02~90
2Phenylmagnesium bromideCyclopropyl(phenyl)methanoneTHF02~85
3n-Butyllithium1-Cyclopropylpentan-1-oneTHF-781~88
4PhenyllithiumCyclopropyl(phenyl)methanoneEt₂O-781~92
5Vinylmagnesium bromide1-Cyclopropylprop-2-en-1-oneTHF02~80

Troubleshooting Guide

  • Low Yield:

    • Moisture: Ensure all glassware is rigorously dried and anhydrous solvents are used. Organometallic reagents are highly sensitive to moisture.

    • Reagent Quality: The titer of the organometallic reagent may be lower than stated. Consider titrating the reagent before use.

    • Incomplete Reaction: The reaction may require a longer time or a slightly higher temperature. Monitor the reaction by TLC to ensure completion.

  • Formation of Tertiary Alcohol (Over-addition):

    • Temperature: The reaction temperature may have been too high, leading to the decomposition of the chelated intermediate. Maintain the recommended low temperature throughout the addition and stirring.

    • Slow Addition: Ensure the organometallic reagent is added slowly and dropwise to avoid localized heating.

  • Recovery of Starting Material:

    • Insufficient Reagent: An insufficient amount of the organometallic reagent was used. Consider using a slight excess (e.g., 1.2-1.5 equivalents).

    • Low Reactivity: The organometallic reagent may be less reactive. A longer reaction time or a higher temperature may be necessary.

Conclusion

The addition of organometallic reagents to 2-cyclopropyl-N-methoxy-N-methylacetamide is a robust and reliable method for the synthesis of a wide array of cyclopropyl ketones. The formation of a stable chelated intermediate effectively prevents the common problem of over-addition, leading to high yields of the desired products. This protocol provides a detailed guide for researchers and scientists in drug development and other fields to successfully implement this valuable synthetic transformation.

References

  • Organic Syntheses, Coll. Vol. 10, p.61 (2004); Vol. 79, p.159 (2002). Available at: [Link]

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22 (39), 3815–3818.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry 2019 , 35 (6), 1611-1626. Available at: [Link]

  • PubChem Compound Summary for CID 22473766, 2-cyclopropyl-n-methoxy-n-methylacetamide. Available at: [Link]

  • Synthesis method of cyclopropyl methyl ketone. CN110862310A.
  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry 2020 , 36 (2), 183-198. Available at: [Link]

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses 2022 , 99, 61-81. Available at: [Link]

  • One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. Available at: [Link]

  • An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society 1953, 75 (1), 234-235.
  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules 2020 , 25 (24), 5945. Available at: [Link]

  • Weinreb ketone synthesis. Grokipedia. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules 2023 , 28 (17), 6394. Available at: [Link]

Sources

Technical Notes & Optimization

Optimization

how to avoid enolization with 2-cyclopropyl-N-methoxy-N-methylacetamide

Welcome to the technical support guide for 2-cyclopropyl-N-methoxy-N-methylacetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-cyclopropyl-N-methoxy-N-methylacetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their use of this versatile Weinreb amide and, critically, avoid the common pitfall of α-proton abstraction (enolization). Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is enolization, and why is it a specific concern for 2-cyclopropyl-N-methoxy-N-methylacetamide?

A: Enolization is the process of deprotonating a carbon atom that is alpha (α) to a carbonyl group, resulting in the formation of an enolate. In the case of 2-cyclopropyl-N-methoxy-N-methylacetamide, the α-proton on the carbon bearing the cyclopropyl group is susceptible to abstraction by a base.

The acidity of this α-proton (pKa ≈ 30 for a typical tertiary amide) is significantly higher than that of a standard alkane C-H bond (pKa ≈ 50-60) because the resulting negative charge on the carbon is stabilized by resonance with the adjacent carbonyl group.[1][2] This enolate intermediate is a potent nucleophile and can participate in a variety of undesired side reactions, such as self-condensation or reaction with other electrophiles in the mixture. This leads to reduced yields of the desired product and complicates purification.

G

The primary advantage of a Weinreb amide is its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon workup yields a ketone without over-addition to a tertiary alcohol.[3][4] This stability is due to chelation by the N-methoxy group.[4][5] Enolization competes directly with this desired pathway, consuming the starting material in a non-productive manner.

Q2: How do I select the appropriate experimental conditions (Base, Temperature, Solvent) to prevent enolization?

A: Controlling the reaction environment is paramount. The choice of base, temperature, and solvent are interdependent factors that dictate the outcome of the reaction.

1. Base Selection: The Principle of Steric Hindrance

To minimize enolization, especially when deprotonation is not the intended reaction, you must use a base that is a poor nucleophile. Sterically hindered, non-nucleophilic bases are ideal.[6][7]

  • Recommended Strong Bases (for deliberate enolate formation):

    • Lithium diisopropylamide (LDA): The conjugate acid of LDA, diisopropylamine, has a pKa of ~36, making LDA a very strong base capable of rapid and complete deprotonation at low temperatures.[6][8] Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the amide carbonyl.

    • Sodium or Potassium bis(trimethylsilyl)amide (NaHMDS/KHMDS): These are also highly hindered strong bases that are excellent for generating enolates without competing nucleophilic addition.[9][10]

  • Reagents to Use with Caution (Nucleophiles that can also act as bases):

    • Organolithium Reagents (e.g., n-BuLi, s-BuLi): These are extremely strong bases and can readily cause enolization. Their use requires strict temperature control and often a "reverse addition" protocol (see Troubleshooting).

    • Grignard Reagents (e.g., PhMgBr): While primarily nucleophiles, they are also basic and can induce enolization, particularly if the reaction is allowed to warm.

Base/ReagentTypepKa (Conj. Acid)Primary Use / Hazard
LDA Non-Nucleophilic Base~36Ideal for controlled enolate formation.[6]
NaHMDS/KHMDS Non-Nucleophilic Base~25 (in THF)Excellent alternative to LDA.[9]
n-BuLi Nucleophilic Base~50High risk of enolization; requires strict control.
PhMgBr Nucleophilic Base~43Lower risk than n-BuLi, but enolization is still possible.
KOtBu Non-Nucleophilic Base~17Often not strong enough for complete deprotonation at low temp.[6]

2. Temperature: The Kinetic vs. Thermodynamic Battleground

Low temperature is the single most effective tool for preventing enolization.

  • Standard Operating Temperature: -78 °C (a dry ice/acetone or dry ice/isopropanol bath) is strongly recommended for nearly all reactions involving strong bases or nucleophiles with this substrate.

  • Causality: At -78 °C, the activation energy for deprotonation (enolization) is often higher than that for nucleophilic attack on the carbonyl. This creates a kinetic preference for the desired reaction. Furthermore, the crucial tetrahedral intermediate in Weinreb amide reactions is only stable at these low temperatures.[3] Allowing the reaction to warm prematurely can cause this intermediate to collapse, potentially leading to side reactions.

3. Solvent: The Reaction Medium

The choice of solvent is critical for ensuring the reactivity of the base/nucleophile while remaining inert itself.

  • Recommended Solvents: Anhydrous polar aprotic solvents are the standard.

    • Tetrahydrofuran (THF): The most common choice. It has a low freezing point and effectively solvates both the Weinreb amide and the organometallic reagents.

    • Diethyl Ether (Et₂O): A suitable alternative, though its lower boiling point can be a consideration.

  • Solvents to Avoid:

    • Protic Solvents (e.g., water, methanol, ethanol): These will instantly quench any strong base or organometallic reagent.[11]

    • Nonpolar Solvents (e.g., hexanes, toluene): While sometimes used as co-solvents, they may not adequately dissolve all reaction components, leading to heterogeneity and poor reproducibility.

Troubleshooting Guide

G

Issue: My reaction yield is low, and I primarily recover unreacted starting material or observe significant formation of an unknown, more polar byproduct.
  • Probable Cause: Competitive enolization is the most likely culprit. Your nucleophile (e.g., Grignard or organolithium reagent) is acting as a base, deprotonating the starting material, which is then quenched back to the starting amide during workup. The byproduct could be from the enolate reacting with itself or another electrophile.

  • Solution 1: Strict Temperature Control. Ensure your reaction vessel is fully submerged in a well-maintained -78 °C bath throughout the entire addition and stirring period. Even a temporary rise in temperature can dramatically increase the rate of enolization.

  • Solution 2: Reverse Addition. Instead of adding the nucleophile to the amide solution, try a "reverse addition." Add your solution of 2-cyclopropyl-N-methoxy-N-methylacetamide dropwise to the cooled (-78 °C) solution of the nucleophile. This ensures that the nucleophile is always in excess, and the amide is consumed as soon as it is added, minimizing its opportunity to be deprotonated by another molecule of the nucleophile.

  • Solution 3: Check Reagent Quality. Organometallic reagents can degrade over time. Titrate your Grignard or organolithium reagent immediately before use to ensure its concentration is accurate. Using a sub-stoichiometric amount of a potent nucleophile is a common cause of low conversion.

Experimental Protocol: Addition of Phenylmagnesium Bromide

This protocol details the synthesis of cyclopropyl(phenyl)methanone, highlighting the critical steps to mitigate enolization.

Materials:

  • 2-cyclopropyl-N-methoxy-N-methylacetamide

  • Phenylmagnesium bromide (3.0 M in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reactant Preparation: Dissolve 1.0 equivalent of 2-cyclopropyl-N-methoxy-N-methylacetamide in anhydrous THF (to make an ~0.2 M solution).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure the solution reaches thermal equilibrium.

  • Nucleophile Addition: Slowly add 1.1 equivalents of phenylmagnesium bromide solution dropwise via syringe over 20-30 minutes. Causality Note: Slow, dropwise addition prevents localized "hot spots" and high concentrations of the basic nucleophile, minimizing the rate of enolization relative to nucleophilic addition.[12]

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS if desired, quenching a small aliquot.

  • Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench any remaining organometallic reagent and the chelated intermediate. Causality Note: Quenching at low temperature is essential. The tetrahedral intermediate is stabilized by chelation with the magnesium ion at low temperatures; allowing the mixture to warm before quenching can lead to its decomposition and undesired side reactions.[3][4]

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl(phenyl)methanone.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry of 2-cyclopropyl-N-methoxy-N-methylacetamide and its Products

For Researchers, Scientists, and Drug Development Professionals Introduction 2-cyclopropyl-N-methoxy-N-methylacetamide, a Weinreb amide, is a valuable intermediate in organic synthesis, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyclopropyl-N-methoxy-N-methylacetamide, a Weinreb amide, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structural features, including the reactive Weinreb amide moiety and the strained cyclopropyl ring, necessitate robust analytical methods for its characterization and the identification of related impurities or degradation products. Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone technique for this purpose. This guide will explore the mass spectral behavior of 2-cyclopropyl-N-methoxy-N-methylacetamide under various ionization conditions and compare its performance with alternative analytical methodologies.

Principle of Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of small molecules like 2-cyclopropyl-N-methoxy-N-methylacetamide, two common ionization techniques are employed: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Electrospray Ionization (ESI): This "soft" ionization technique transfers ions from a solution into the gas phase with minimal fragmentation. It typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). ESI is particularly well-suited for coupling with liquid chromatography (LC-MS).

Mass Spectrometry of 2-cyclopropyl-N-methoxy-N-methylacetamide

The molecular formula of 2-cyclopropyl-N-methoxy-N-methylacetamide is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, 2-cyclopropyl-N-methoxy-N-methylacetamide is expected to produce a molecular ion peak at m/z 143. The fragmentation pattern will likely be dominated by cleavages at the amide bond and within the cyclopropyl moiety. A common fragmentation pathway for amides is the cleavage of the N-CO bond[1][2].

Key Predicted Fragments:

m/zProposed Fragment StructureFragmentation Pathway
143[C₇H₁₃NO₂]⁺•Molecular Ion
112[C₆H₈O]⁺•Loss of •N(OCH₃)CH₃
84[C₅H₈O]⁺•α-cleavage with loss of •CON(OCH₃)CH₃
69[C₄H₅O]⁺Acylium ion from cleavage of the C-N bond
61[CH₃N(OCH₃)]⁺Cleavage of the acyl C-N bond
55[C₄H₇]⁺Cyclopropylmethyl cation
43[C₃H₇]⁺ or [C₂H₃O]⁺Isopropyl cation from cyclopropyl ring rearrangement or acetyl cation

dot graph Fragmentation_EI { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Predicted EI fragmentation of 2-cyclopropyl-N-methoxy-N-methylacetamide.

Predicted Fragmentation Pattern (Electrospray Ionization - ESI)

ESI is a softer ionization technique, and for 2-cyclopropyl-N-methoxy-N-methylacetamide, it is expected to primarily form the protonated molecule [M+H]⁺ at m/z 144. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, which is often simpler and more controlled than EI fragmentation. The primary fragmentation pathway in ESI-MS/MS is also anticipated to be the cleavage of the amide bond[1][2].

Key Predicted Fragments from [M+H]⁺ (m/z 144):

m/zProposed Fragment StructureFragmentation Pathway
144[C₇H₁₄NO₂]⁺Protonated Molecule
85[C₅H₉O]⁺Loss of CH₃N(OCH₃)
69[C₄H₅O]⁺Acylium ion from cleavage of the C-N bond

dot graph Fragmentation_ESI { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Predicted ESI-MS/MS fragmentation of protonated 2-cyclopropyl-N-methoxy-N-methylacetamide.

Analysis of Potential Degradation Products

A primary degradation pathway for amides is hydrolysis, which would yield the corresponding carboxylic acid. In this case, hydrolysis of 2-cyclopropyl-N-methoxy-N-methylacetamide would produce 2-cyclopropylacetic acid.

2-cyclopropylacetic acid:

  • Molecular Formula: C₅H₈O₂

  • Molecular Weight: 100.12 g/mol [3]

Under ESI-MS in negative ion mode, 2-cyclopropylacetic acid would be readily detected as the deprotonated molecule [M-H]⁻ at m/z 99. In positive ion mode, it may be observed as the protonated molecule [M+H]⁺ at m/z 101.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Provides separation and mass spectral data for volatile and thermally stable compounds.High chromatographic resolution, extensive spectral libraries for identification.Potential for thermal degradation of the cyclopropyl ring. Not suitable for non-volatile products.
LC-MS Provides separation and mass spectral data for a wide range of compounds, including non-volatile and thermally labile ones.Versatile, soft ionization preserves the molecular ion, ideal for analyzing mixtures and degradation products.Lower chromatographic resolution than GC for some compounds.
¹H and ¹³C NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Unambiguous identification of the cyclopropyl group due to its characteristic upfield chemical shifts. Quantitative capabilities.Lower sensitivity compared to MS. Requires pure samples for detailed analysis.
FTIR Spectroscopy Information about functional groups present in the molecule.Quick and non-destructive. Characteristic amide I and II bands can confirm the presence of the amide group.Provides limited structural information beyond functional groups.
HPLC-UV Quantitative analysis of the compound and its products.Robust, reproducible, and widely available for quantitative analysis.Requires a chromophore for detection. Less structural information than MS.

Experimental Protocols

GC-MS Analysis of 2-cyclopropyl-N-methoxy-N-methylacetamide

Rationale: This method is suitable for assessing the purity of a synthesized sample and identifying any volatile byproducts. The choice of a mid-polar column provides good separation for this type of compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-300

LC-MS/MS Analysis of 2-cyclopropyl-N-methoxy-N-methylacetamide and its Hydrolysis Product

Rationale: This method is ideal for monitoring the stability of the compound and identifying non-volatile degradation products like 2-cyclopropylacetic acid. Reversed-phase chromatography is suitable for separating the relatively polar parent compound and its more polar degradation product.

Instrumentation:

  • High-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Column: C18, 100 mm x 2.1 mm ID, 3.5 µm particle size.

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: Positive and Negative ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Full Scan Mass Range: m/z 50-500

    • MS/MS: For targeted analysis, select the precursor ions (m/z 144 in positive mode and m/z 99 in negative mode) for collision-induced dissociation (CID) and acquire product ion spectra.

dot graph Analytical_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: A typical analytical workflow for the comprehensive characterization of 2-cyclopropyl-N-methoxy-N-methylacetamide.

Conclusion

The mass spectrometric analysis of 2-cyclopropyl-N-methoxy-N-methylacetamide provides a wealth of structural information, particularly when employing both EI and ESI techniques. While EI offers detailed fragmentation for structural elucidation, ESI coupled with LC-MS is indispensable for analyzing the parent compound and its potential degradation products in complex matrices. For unambiguous structural confirmation and quantitative analysis, a multi-technique approach incorporating NMR, FTIR, and HPLC-UV is highly recommended. The protocols and fragmentation predictions outlined in this guide provide a solid foundation for researchers and scientists working with this important synthetic intermediate.

References

  • Barros, A. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21389-21398. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubChem. Available from: [Link]

  • PubChem. (n.d.). 2-Cyclopropoxy-N-methoxy-N-methylacetamide. Retrieved January 27, 2026, from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 8). Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. Available from: [Link]

  • ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development and validation of HPLC-UV method for the estimation of rebamipide in human plasma. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, December 11). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Available from: [Link]

  • Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

  • PubMed. (n.d.). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2026, January 23). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. Available from: [Link]

  • ResearchGate. (2019, June 26). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Available from: [Link]

  • ResearchGate. (n.d.). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). Available from: [Link]

  • ResearchGate. (2025, September 12). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Available from: [Link]

  • Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

Sources

Comparative

A Comparative Guide to 2-Cyclopropyl-N-methoxy-N-methylacetamide and Other Weinreb Amides in Organic Synthesis

For researchers, scientists, and professionals in drug development, the efficient and controlled formation of carbon-carbon bonds is a cornerstone of molecular construction. The Weinreb-Nahm ketone synthesis, a Nobel-hon...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and controlled formation of carbon-carbon bonds is a cornerstone of molecular construction. The Weinreb-Nahm ketone synthesis, a Nobel-honored discovery, stands as a testament to the power of elegant synthetic methodology.[1][2] At the heart of this reaction lies the N-methoxy-N-methylamide, or Weinreb amide, a versatile functional group that allows for the synthesis of ketones from carboxylic acid derivatives with remarkable fidelity, circumventing the common issue of over-addition by organometallic reagents.[1][2][3] This guide provides an in-depth technical comparison of 2-cyclopropyl-N-methoxy-N-methylacetamide with other commonly employed Weinreb amides, offering experimental insights and data to inform your selection of synthetic tools.

The Enduring Appeal of the Weinreb Amide: A Mechanistic Overview

The utility of the Weinreb amide stems from its unique reactivity profile. Upon nucleophilic attack by an organometallic reagent (such as a Grignard or organolithium reagent), a stable, five-membered chelated tetrahedral intermediate is formed.[2][3] This intermediate is stable at low temperatures and does not collapse to the corresponding ketone until acidic workup.[2][3] This two-stage process effectively protects the newly formed ketone from further nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts that often plague the addition of organometallics to other acylating agents like esters or acid chlorides.[1][2][3]

The following diagram illustrates the generally accepted mechanism for the Weinreb-Nahm ketone synthesis:

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Comparative Analysis of Weinreb Amides

The choice of the "R" group in the Weinreb amide can influence its physical properties, ease of synthesis, and potentially its reactivity. Here, we compare 2-cyclopropyl-N-methoxy-N-methylacetamide with representative aliphatic and aromatic Weinreb amides.

Weinreb AmideStructureR GroupKey Characteristics
2-Cyclopropyl-N-methoxy-N-methylacetamide 2-cyclopropyl-N-methoxy-N-methylacetamideCyclopropylmethylIntroduces a strained cyclopropyl ring, a common motif in medicinal chemistry. The cyclopropyl group is generally stable to the reaction conditions.
N-methoxy-N-methylpropanamide N-methoxy-N-methylpropanamideEthylA simple, unhindered aliphatic amide. Often used as a baseline for reactivity comparisons.
N-methoxy-N-methylbenzamide N-methoxy-N-methylbenzamidePhenylAn aromatic amide. The electron-withdrawing nature of the phenyl group can influence the electrophilicity of the carbonyl carbon.
Performance in Ketone Synthesis: A Data-Driven Comparison

The following table summarizes typical yields for the reaction of these Weinreb amides with common organometallic reagents. It is important to note that reaction conditions can significantly impact yields, and the data presented here are representative examples from the literature.

Weinreb AmideOrganometallic ReagentProductYield (%)Reference
2-Cyclopropyl-N-methoxy-N-methylacetamide Phenylmagnesium BromideCyclopropyl Phenyl Ketone~90% (estimated)Based on similar reactions
N-methoxy-N-methylpropanamide PhenyllithiumPropiophenone95%
N-methoxy-N-methylbenzamide Methylmagnesium BromideAcetophenone96%
N-methoxy-N-methylbenzamide VinyllithiumPhenyl Vinyl Ketone85%

From the available data, 2-cyclopropyl-N-methoxy-N-methylacetamide is expected to perform comparably to other aliphatic Weinreb amides, providing high yields of the corresponding cyclopropyl ketones. The electronic and steric properties of the cyclopropylmethyl group do not appear to impede the reaction.

Experimental Protocols

Part 1: Synthesis of Weinreb Amides from Carboxylic Acids

A general and reliable method for the synthesis of Weinreb amides from carboxylic acids involves the use of a coupling agent.

Weinreb Amide Synthesis cluster_0 Synthesis Workflow Carboxylic_Acid R-COOH (Carboxylic Acid) Weinreb_Amide R-C(=O)-N(Me)OMe (Weinreb Amide) Carboxylic_Acid->Weinreb_Amide + Coupling Agent, Amine Coupling Coupling Agent (e.g., HATU, EDCI) Amine Me(OMe)NH·HCl Et₃N

Caption: General workflow for Weinreb amide synthesis.

Detailed Protocol: Synthesis of 2-Cyclopropyl-N-methoxy-N-methylacetamide

  • To a solution of cyclopropylacetic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M), add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and triethylamine (2.5 equiv). The use of the hydrochloride salt of the amine is common, and the triethylamine acts as a base to liberate the free amine and neutralize the HCl generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath. This is a standard precaution for controlling the exothermic reaction of the coupling agent.

  • Add a solution of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv) in DCM dropwise over 15 minutes. HATU is a highly efficient coupling agent that minimizes side reactions. Other coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can also be used.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. This step removes excess reagents and byproducts.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-cyclopropyl-N-methoxy-N-methylacetamide.

Part 2: Synthesis of Ketones from Weinreb Amides

The reaction with organometallic reagents is the key transformation for Weinreb amides.

Detailed Protocol: Synthesis of Cyclopropyl Phenyl Ketone

  • Dissolve 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen). Anhydrous conditions are crucial for reactions involving organometallic reagents.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide in THF (1.2 equiv) dropwise via syringe. The slow addition helps to control the reaction temperature.

  • Stir the reaction mixture at 0 °C for 2 hours. The reaction is typically complete within this timeframe.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. This step neutralizes the reaction and hydrolyzes the chelated intermediate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure cyclopropyl phenyl ketone.

Concluding Remarks for the Practicing Scientist

2-cyclopropyl-N-methoxy-N-methylacetamide stands as a robust and reliable reagent for the synthesis of cyclopropyl ketones. Its performance is on par with standard aliphatic and aromatic Weinreb amides, consistently delivering high yields. The inherent stability of the cyclopropyl group to the mild, controlled conditions of the Weinreb-Nahm ketone synthesis makes this building block particularly valuable for the introduction of this important medicinal chemistry motif into complex molecules. The provided protocols offer a solid foundation for the successful application of this and other Weinreb amides in your synthetic endeavors.

References

  • Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22, 3815–3818. [Link]

  • Weinreb Ketone Synthesis. Wikipedia. [Link]

  • Sibi, M. P. Org. Prep. Proced. Int.1993 , 25, 15-40. [Link]

Sources

Validation

analytical methods for determining the purity of 2-cyclopropyl-N-methoxy-N-methylacetamide

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount.[1] 2-Cyclopropyl-N-methoxy-N-methylacetamide (CAS No. 227322-00-1), a Weinreb amide, serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount.[1] 2-Cyclopropyl-N-methoxy-N-methylacetamide (CAS No. 227322-00-1), a Weinreb amide, serves as a critical building block in the synthesis of complex molecular architectures.[1][2] Its precise reactivity and structural integrity are directly correlated with the yield and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the determination of 2-cyclopropyl-N-methoxy-N-methylacetamide purity, offering insights into the rationale behind method selection and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative for Purity: Understanding Potential Impurities

A thorough understanding of the synthetic route is the first step in developing a robust analytical method. 2-Cyclopropyl-N-methoxy-N-methylacetamide is typically synthesized via the coupling of cyclopropanecarboxylic acid or its activated form (e.g., acyl chloride) with N,O-dimethylhydroxylamine hydrochloride.[3]

Potential impurities can therefore include:

  • Starting Materials: Unreacted cyclopropanecarboxylic acid and N,O-dimethylhydroxylamine.

  • Reagents and Solvents: Residual coupling agents, bases (e.g., triethylamine), and solvents (e.g., dichloromethane).

  • By-products: Products from side reactions, such as the hydrolysis of the Weinreb amide back to the carboxylic acid.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis, oxidation).

A reliable analytical method must be able to separate and quantify the main component from all potential impurities.

Chromatographic Techniques: The Workhorses of Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of pharmaceutical intermediates. The choice between these methods depends on the volatility and thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC): Versatility and Precision

HPLC is a highly versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds.[4] For 2-cyclopropyl-N-methoxy-N-methylacetamide, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the molecule's moderate polarity.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a good initial choice, offering a versatile hydrophobic stationary phase for the retention of moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (acetonitrile or methanol) provides a broad elution window to separate compounds with a range of polarities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.

  • Detection: UV detection is suitable as the amide bond exhibits some UV absorbance. The wavelength of detection should be optimized, but a wavelength around 210 nm is a reasonable starting point.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-cyclopropyl-N-methoxy-N-methylacetamide sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography (GC): For Volatile Impurities

GC is an excellent choice for the analysis of volatile and thermally stable compounds. 2-Cyclopropyl-N-methoxy-N-methylacetamide has a predicted boiling point of around 176 °C, making it amenable to GC analysis.[2] This method is particularly well-suited for detecting volatile impurities such as residual solvents.

Rationale for Method Design:

  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point as it provides good selectivity for a range of compounds.

  • Carrier Gas: Helium or hydrogen are common carrier gases.

  • Temperature Program: A temperature gradient is employed to ensure the elution of both volatile and less volatile components within a reasonable timeframe.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for purity analysis by area percent.

Step-by-Step Methodology:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone or ethyl acetate.

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Dissolve Dissolve in Solvent Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: GC-FID analysis workflow for purity determination.

Method Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes the expected performance of the proposed HPLC and GC methods for the analysis of 2-cyclopropyl-N-methoxy-N-methylacetamide. The data presented is hypothetical but based on typical performance characteristics of these techniques for similar analytes.

ParameterHPLC-UVGC-FIDRationale and Insights
Applicability Non-volatile and thermally labile impuritiesVolatile and thermally stable impuritiesHPLC is more versatile for a wider range of potential impurities, including salts and polar starting materials. GC excels at detecting residual solvents.
Sensitivity (LOD) ~0.01%~0.005%GC-FID can often provide slightly better sensitivity for volatile organic compounds.
Resolution HighVery HighThe high efficiency of capillary GC columns often leads to superior resolution of closely related volatile compounds.
Specificity GoodGoodBoth techniques offer good specificity. Co-elution can be an issue in either, necessitating method development.
Accuracy HighHighWith proper calibration, both methods can provide highly accurate results.
Precision (%RSD) < 1.0%< 1.5%Modern HPLC systems generally offer slightly better injection precision.

Orthogonal Techniques for Comprehensive Purity Assessment

For a comprehensive purity profile, it is best practice to employ orthogonal analytical techniques, which separate compounds based on different chemical or physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Approach

Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be obtained.

Key Advantages of qNMR:

  • Primary Method: Does not require a reference standard of the analyte.

  • Structural Information: Provides structural confirmation of the analyte and can help in the identification of impurities.

  • High Precision: Can achieve high levels of precision and accuracy.

Due to the complexity of NMR spectra for amides, which can exhibit restricted rotation around the C-N bond leading to broadened or multiple signals, careful selection of the integration regions and experimental parameters is crucial.[4][5]

Mass Spectrometry (MS) Coupled with Chromatography: For Impurity Identification

Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides an unparalleled ability to identify unknown impurities. The mass spectrometer provides mass-to-charge ratio information, which can be used to elucidate the molecular weight and fragmentation pattern of co-eluting peaks, thereby aiding in their structural identification.

Validation: The Cornerstone of Trustworthy Results

All analytical methods used for purity determination in a regulated environment must be validated according to the guidelines of the International Council for Harmonisation (ICH).[4] Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Multi-faceted Approach to Purity

Ensuring the purity of 2-cyclopropyl-N-methoxy-N-methylacetamide is a critical step in the drug development process. A comprehensive approach that utilizes a combination of high-resolution chromatographic techniques, such as HPLC and GC, is essential. While HPLC offers versatility for a broad range of impurities, GC is highly effective for volatile components. The use of orthogonal techniques like qNMR provides an absolute measure of purity, and coupling chromatography with mass spectrometry is invaluable for impurity identification. Ultimately, a well-validated analytical method, chosen based on a scientific understanding of the analyte and its potential impurities, is the foundation for ensuring the quality and consistency of this important synthetic intermediate.

References

  • N-Methoxy-N-methylacetamide. Chem-Impex. Available at: [Link]

  • 2-cyclopropyl-n-methoxy-n-methylacetamide (C7H13NO2). PubChemLite. Available at: [Link]

  • 2-Cyclopropoxy-N-methoxy-N-methylacetamide. PubChem. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. NIH. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. ResearchGate. Available at: [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. ResearchGate. Available at: [Link]

  • Cyclopropyl amide derivatives. Google Patents.
  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Publications. Available at: [Link]

  • Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for rebamipide in bulk and tablet dosage form. PubMed. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. NIH. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Improvement in the preparation of n-vinyl-n-methylacetamide. Google Patents.
  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Available at: [Link]

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Comparative

A Comparative Guide to the Applications of 2-Cyclopropyl-N-methoxy-N-methylacetamide in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for efficient and selective methodologies for carbon-carbon bond formation is paramount. Among the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective methodologies for carbon-carbon bond formation is paramount. Among the arsenal of synthetic tools, the Weinreb amide has established itself as a reliable and versatile acylating agent. This guide provides a comprehensive literature review of the applications of a specific Weinreb amide, 2-cyclopropyl-N-methoxy-N-methylacetamide , and objectively compares its utility with alternative acylating agents. While direct comparative experimental data for this particular molecule is sparse in peer-reviewed literature, its performance can be expertly inferred from the extensive body of research on Weinreb amides and the unique properties of the cyclopropyl moiety.

The Significance of the Cyclopropyl Moiety and the Weinreb Amide Scaffold

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science.[1] Its inherent ring strain and unique electronic properties contribute to conformational rigidity and can favorably influence the metabolic stability and binding affinity of drug candidates.[1] Consequently, the development of robust methods for introducing this three-membered ring into complex molecules is of great interest.

2-Cyclopropyl-N-methoxy-N-methylacetamide (CAS 227322-00-1) is an N,O-dimethylhydroxylamine amide derivative of cyclopropanecarboxylic acid.[2][3] As a Weinreb amide, its primary utility lies in the synthesis of cyclopropyl ketones and aldehydes. The key advantage of the Weinreb amide functionality is its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[4][5] This intermediate prevents the common problem of over-addition, which often leads to the formation of undesired tertiary alcohols when using other acylating agents like acid chlorides or esters.[4]

Primary Application: Synthesis of Cyclopropyl Ketones

The principal application of 2-cyclopropyl-N-methoxy-N-methylacetamide is the synthesis of cyclopropyl ketones. The reaction proceeds via nucleophilic addition of an organometallic reagent to the amide carbonyl, followed by acidic workup to yield the desired ketone.[4][6] This transformation is a cornerstone of the Weinreb ketone synthesis, a method celebrated for its high yields and broad substrate scope.[4]

Mechanistic Insight: The Stability of the Weinreb Intermediate

The success of the Weinreb ketone synthesis hinges on the stability of the five-membered cyclic tetrahedral intermediate formed upon nucleophilic attack. This stability arises from the chelation of the metal cation by both the newly formed alkoxide and the N-methoxy oxygen atom. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the ketone from being present in the reaction mixture with unreacted organometallic reagent, thus inhibiting the second nucleophilic addition that would lead to a tertiary alcohol.[5]

Figure 1: Generalized mechanism of Weinreb ketone synthesis.

Comparison with Alternative Acylating Agents

While 2-cyclopropyl-N-methoxy-N-methylacetamide offers a reliable route to cyclopropyl ketones, several other acylating agents can be employed. The choice of reagent often depends on factors such as cost, availability, substrate scope, and reaction conditions.

Acylating AgentAdvantagesDisadvantages
2-Cyclopropyl-N-methoxy-N-methylacetamide (Weinreb Amide) - High selectivity for ketone formation.[4] - Prevents over-addition.[5] - Stable and easy to handle.- Higher cost compared to some alternatives. - Requires a two-step synthesis from the carboxylic acid.[7]
Cyclopropanecarbonyl Chloride - Highly reactive. - Readily available.- Prone to over-addition to form tertiary alcohols. - Sensitive to moisture.
Methyl Cyclopropanecarboxylate - Less reactive than the acid chloride, reducing over-addition to some extent. - Generally inexpensive.- Can still lead to over-addition, especially with highly reactive organometallics. - May require harsher reaction conditions.
Morpholine Amides - Inexpensive and readily available starting materials.[8] - High water solubility and operational stability.[8]- Can show incomplete conversion compared to Weinreb amides under similar conditions.[8] - May require an excess of the organometallic reagent for complete reaction.[8]
N-(2,4-Dimethoxy-1,3,5-triazinyl)amides - High reactivity towards nucleophilic substitution. - Suppresses over-addition through chelation.- Less commonly used and may require synthesis of the activating agent.

Experimental Protocols

While specific protocols for 2-cyclopropyl-N-methoxy-N-methylacetamide are not widely published, the following general procedures for the synthesis and use of Weinreb amides can be readily adapted.

Protocol 1: Synthesis of a Weinreb Amide from an Acid Chloride

This protocol is based on the original method described by Weinreb and Nahm.

  • Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride.

  • Solvent and Base: Anhydrous dichloromethane is added, and the suspension is cooled to 0 °C. A suitable base, such as pyridine or triethylamine (2.2 equivalents), is added dropwise.[9]

  • Addition of Acid Chloride: The corresponding acid chloride (e.g., cyclopropanecarbonyl chloride) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or distillation to afford the pure Weinreb amide.

Protocol1_Workflow Start Start: N,O-dimethylhydroxylamine HCl Step1 Dissolve in CH2Cl2, cool to 0 °C Start->Step1 Step2 Add Base (e.g., Pyridine) Step1->Step2 Step3 Add Acid Chloride in CH2Cl2 Step2->Step3 Step4 Stir overnight at RT Step3->Step4 Step5 Aqueous Workup (NaHCO3, Brine) Step4->Step5 Step6 Dry, Concentrate Step5->Step6 End Purify (Chromatography/Distillation) Step6->End

Figure 2: Workflow for the synthesis of a Weinreb amide.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide

This protocol describes the reaction of a Weinreb amide with a Grignard reagent.

  • Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the Weinreb amide (e.g., 2-cyclopropyl-N-methoxy-N-methylacetamide).

  • Solvent: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

  • Addition of Organometallic Reagent: The Grignard reagent or organolithium reagent (1.1-1.5 equivalents) is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is stirred at the same temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl at 0 °C. The mixture is allowed to warm to room temperature and extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ketone is then purified by flash column chromatography.

Conclusion

2-Cyclopropyl-N-methoxy-N-methylacetamide, as a representative Weinreb amide, offers a highly reliable and selective method for the synthesis of valuable cyclopropyl ketones. Its key advantage lies in the formation of a stable chelated intermediate that effectively prevents the over-addition of organometallic reagents, a common pitfall with more traditional acylating agents. While alternatives such as morpholine amides present a more economical option, they may require optimization to achieve comparable yields and conversion rates. For syntheses where high selectivity and yield are critical, particularly in the context of complex molecule synthesis in drug discovery and development, 2-cyclopropyl-N-methoxy-N-methylacetamide and other Weinreb amides remain a superior choice. The provided protocols offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203. [Link]

  • Hosseini, S. (2020). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. The University of Texas at Dallas. [Link]

  • PubChem. 2-Cyclopropoxy-N-methoxy-N-methylacetamide. [Link]

  • Li, W., et al. (2023). Selective Synthesis of N-[4][10][11]Triazinyl-α-Ketoamides and N-[4][10][11]Triazinyl-Amides from the Reactions of 2-Amine-[4][10][11]Triazines with Ketones. Molecules, 28(11), 4335. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. [Link]

  • Schneider, D., et al. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

  • El-Damasy, A. K., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-cyclopropyl-N-methoxy-N-methylacetamide

Introduction: As a novel compound often utilized in complex organic synthesis, particularly in the development of pharmaceutical intermediates, 2-cyclopropyl-N-methoxy-N-methylacetamide (a derivative of a Weinreb amide)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound often utilized in complex organic synthesis, particularly in the development of pharmaceutical intermediates, 2-cyclopropyl-N-methoxy-N-methylacetamide (a derivative of a Weinreb amide) requires meticulous handling from procurement to disposal. While specific, comprehensive safety data for this exact molecule is not widely published, its structural class and the properties of its close analogues provide a clear directive for establishing a robust and safe disposal protocol. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards to manage this chemical waste responsibly. The core principle is to treat this compound with the caution it warrants, ensuring the safety of laboratory personnel and environmental integrity.

Section 1: Hazard Assessment & Physicochemical Profile

A thorough understanding of a chemical's potential hazards is the foundation of any safe disposal plan. In the absence of a dedicated Safety Data Sheet (SDS) for 2-cyclopropyl-N-methoxy-N-methylacetamide, we must extrapolate from well-characterized, structurally similar compounds. The closest and most relevant analogue is N-methoxy-N-methylacetamide.

Primary Hazard Classification: Based on data from its parent amide, 2-cyclopropyl-N-methoxy-N-methylacetamide should be handled and disposed of as a Flammable Liquid .[1][2] The presence of the N-methoxy-N-methylamide (Weinreb amide) functional group and the hydrocarbon cyclopropyl moiety suggests a hazard profile that necessitates stringent controls against ignition sources.

Causality of Hazard: The flammability is attributed to the organic nature of the molecule and its potential to form flammable vapor-air mixtures. The flash point of the analogue N-methoxy-N-methylacetamide is 49°C, classifying it as a Category 3 Flammable Liquid.[2] This means that even at moderately elevated temperatures, it can release enough vapor to be ignited by a spark, open flame, or hot surface.

Quantitative Data Summary

PropertyValueSource / Note
Molecular Formula C₇H₁₃NO₂PubChem[3]
Molecular Weight 143.18 g/mol Calculated
Predicted Boiling Point 175.8 ± 23.0 °CChemicalBook (for the title compound)[4]
Predicted Density 1.064 ± 0.06 g/cm³ChemicalBook (for the title compound)[4]
Flash Point (Analogue) 49 °C (120.2 °F) TCI, Echemi (for N-methoxy-N-methylacetamide)[2]
Physical State Likely a liquid at room temperatureBased on analogue data

Section 2: The Core Principle of Compliant Disposal: "Cradle-to-Grave"

Under regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA), the generator of hazardous waste—in this case, your laboratory—is responsible for that waste from its creation to its ultimate, safe disposal.[5][6] This "cradle-to-grave" responsibility mandates a self-validating system of protocols to ensure that the waste is managed safely and compliantly at every stage. Evaporation, drain disposal, or regular trash disposal are strictly prohibited for this category of chemical.[7][8]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach for the safe handling and disposal of 2-cyclopropyl-N-methoxy-N-methylacetamide waste.

Step 1: Waste Identification and Classification

Immediately upon generation, all waste containing 2-cyclopropyl-N-methoxy-N-methylacetamide must be classified as Hazardous Waste . The primary hazardous characteristic is Ignitability (Flammability) . Attach a hazardous waste tag or label as required by your institution's Environmental Health & Safety (EHS) department.

Step 2: Adherence to Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The causality is direct: to prevent exposure and injury.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

Step 3: Segregation and Containerization

Proper segregation is a critical control measure to prevent dangerous reactions.

  • Incompatibility: This compound is incompatible with strong oxidizing agents .[1] Never mix this waste stream with oxidizers (e.g., nitric acid, permanganates).

  • Container Selection: Use a designated, chemically compatible waste container with a secure, tight-fitting screw cap.[9] The container must be in good condition, free from cracks or leaks. Plastic or plastic-coated glass containers are often preferred.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "2-cyclopropyl-N-methoxy-N-methylacetamide ," and the associated hazards (e.g., "Flammable Liquid").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA within the laboratory.[9][10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the liquid waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.

  • Ignition Sources: Ensure the SAA is away from all heat and ignition sources, such as open flames, hot plates, and non-explosion-proof electrical equipment.[1][2]

  • Volume Limits: Be aware of institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons of total hazardous waste and/or 1 quart of acutely toxic waste per SAA).[8][10]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Contact EHS: When the waste container is nearly full (e.g., 75-80% capacity) or has been stored for the maximum allowed time (often 6-12 months), contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[11][12]

  • Documentation: Ensure all paperwork required for the waste pickup is completed accurately.

  • Method of Destruction: The designated disposal facility will use methods such as controlled incineration with flue gas scrubbing to destroy the chemical in an environmentally sound manner.[2]

Section 4: Managing Contaminated Materials & Spills

Any materials that come into direct contact with 2-cyclopropyl-N-methoxy-N-methylacetamide are also considered hazardous waste.

  • Contaminated Solids: This includes items like gloves, absorbent pads, and silica gel from chromatography. These materials must be collected in a separate, clearly labeled solid hazardous waste container and disposed of through the same EHS-approved channels.[13][14]

  • Empty Containers: An "empty" container that held this chemical must still be treated with care. Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinseate must be collected and disposed of as flammable liquid hazardous waste.[8] Only after proper rinsing can the container be defaced and discarded as non-hazardous trash.

  • Spill Cleanup: For small spills, absorb the material with a chemical absorbent (e.g., vermiculite or sand).[1] Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1][2] Ventilate the area well.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of 2-cyclopropyl-N-methoxy-N-methylacetamide.

DisposalWorkflow Start Waste Generated Pure Pure or Solution Waste Start->Pure Solid Contaminated Solids (Gloves, Absorbents) Start->Solid Container Empty Raw Material Container Start->Container CollectLiquid Collect in sealed, labeled liquid waste container Pure->CollectLiquid CollectSolid Collect in sealed, labeled solid waste bag/container Solid->CollectSolid TripleRinse Triple rinse with appropriate solvent Container->TripleRinse StoreSAA Store in designated SAA (Secondary Containment) CollectLiquid->StoreSAA CollectSolid->StoreSAA CollectRinseate Collect rinseate as liquid hazardous waste TripleRinse->CollectRinseate Rinseate DisposeContainer Dispose of rinsed container as non-hazardous trash TripleRinse->DisposeContainer Container CollectRinseate->CollectLiquid RequestPickup Request Pickup from EHS / Licensed Contractor StoreSAA->RequestPickup

Caption: Decision workflow for proper waste stream management.

References

  • Material Safety Data Sheet - N-Vinyl-N-methylacetamide , Cole-Parmer, [Link] (Note: General chemical supplier, illustrates related compound hazards)

  • 2-Cyclopropoxy-N-methoxy-N-methylacetamide Compound Summary , PubChem, [Link]

  • General Safety Data Sheet Information , Carl ROTH, [Link] (Note: Provides general disposal guidance)

  • Regulations for Hazardous Waste Generated at Academic Laboratories , U.S. Environmental Protection Agency (EPA), [Link]

  • Laboratory Chemical Waste Management Guidelines , University of Pennsylvania EHRS, [Link]

  • Hazardous Waste Disposal Guide , Northwestern University Research Safety, [Link]

  • Acetamide Safety Data Sheet , PENTA, [Link]

  • Laboratory Environmental Sample Disposal Information , U.S. Environmental Protection Agency (EPA), [Link]

  • Acetamide Material Safety Data Sheet , Pallav Chemicals, [Link]

  • A safety and chemical disposal guideline for Minilab users , Difaem/EPN, [Link]

  • Hazardous Waste and Disposal , American Chemical Society (ACS), [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly , GAIACA, [Link]

  • Hazardous Waste Disposal Guide , Dartmouth College, [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University, [Link]

  • Laboratory Guide for Managing Chemical Waste , Vanderbilt University Medical Center, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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